4-O-Demethylisokadsurenin D
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPDGHCWVZXPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolation of 4-O-Demethylisokadsurenin D from Piper kadsura: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-O-Demethylisokadsurenin D, a lignan (B3055560) compound, has been reported to be isolated from the plant Piper kadsura (Choisy) Ohwi. However, a comprehensive review of available scientific literature did not yield a specific, detailed protocol for the isolation of this particular molecule. The information presented herein is a generalized methodology based on established protocols for the isolation of other structurally related lignans (B1203133) and neolignans from Piper kadsura. This guide provides a representative experimental workflow, summarizes quantitative data for other anti-inflammatory compounds from the same plant, and visualizes the general isolation process and a relevant biological signaling pathway.
Introduction
General Experimental Protocol for Lignan Isolation from Piper kadsura
The following protocol is a composite methodology derived from multiple studies on the isolation of various lignans and neolignans from Piper kadsura.[2][3]
1. Plant Material and Extraction:
-
Dried and powdered aerial parts or stems of Piper kadsura are subjected to extraction with an organic solvent, typically methanol (B129727) (MeOH), at room temperature.
-
The extraction is usually repeated multiple times to ensure maximum yield.
-
The resulting crude extract is then concentrated under reduced pressure to obtain a residue.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
The fractions are then concentrated, and the bioactivity of each fraction can be assessed to guide further isolation efforts. Lignans are typically found in the n-hexane and chloroform fractions.[2]
3. Chromatographic Separation and Purification:
-
The bioactive fractions are subjected to a series of chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography: Silica gel column chromatography is commonly used as an initial separation step, with elution gradients of solvent mixtures like n-hexane-EtOAc or n-hexane-CHCl₃-MeOH.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification is often achieved using normal-phase or reversed-phase preparative HPLC.
-
Other Chromatographic Methods: Techniques such as Sephadex LH-20 column chromatography may also be employed for further purification.
4. Structure Elucidation:
-
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
-
Quantitative Data for Bioactive Compounds from Piper kadsura
While specific data for this compound is unavailable, the following table summarizes the anti-inflammatory activity of other neolignans isolated from Piper kadsura.
| Compound Name | Biological Activity | IC₅₀ Value (µM) | Cell Line | Reference |
| Piperkadsin A | Inhibition of PMA-induced ROS production | 4.3 ± 1.0 | Human polymorphonuclear neutrophils | [3] |
| Piperkadsin B | Inhibition of PMA-induced ROS production | 12.2 ± 3.2 | Human polymorphonuclear neutrophils | [3] |
| Futoquinol | Inhibition of PMA-induced ROS production | 13.1 ± 5.3 | Human polymorphonuclear neutrophils | [3] |
| Piperkadsin C | Inhibition of NO production | 14.6 | LPS-activated BV-2 microglia | [4] |
| Futoquinol | Inhibition of NO production | 16.8 | LPS-activated BV-2 microglia | [4] |
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of lignans from Piper kadsura.
Relevant Signaling Pathway
Many lignans isolated from Piper kadsura exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO). The following diagram illustrates a simplified signaling pathway for lipopolysaccharide (LPS)-induced NO production in macrophages, a common model for assessing anti-inflammatory activity.
Caption: Inhibition of NF-κB activation by Piper kadsura lignans.
Conclusion
While the specific isolation protocol for this compound from Piper kadsura remains elusive in the accessible scientific literature, this guide provides a robust, generalized framework for the isolation of lignans from this plant. The presented methodologies, quantitative data on related compounds, and workflow visualizations offer valuable technical insights for researchers in natural product chemistry and drug discovery. Further investigation is warranted to uncover the primary literature detailing the isolation and bioactivity of this compound to fully characterize its therapeutic potential.
References
- 1. [PDF] Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi | Semantic Scholar [semanticscholar.org]
- 2. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Unraveling the Potential: A Technical Overview of 4-O-Demethylisokadsurenin D and its Congeners
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the current scientific understanding of the biological activity of 4-O-Demethylisokadsurenin D. Extensive literature searches indicate that while this specific compound is cataloged, detailed studies on its biological functions, mechanisms of action, and specific signaling pathways have not yet been published.
However, significant research into the broader family of lignans (B1203133) from the Kadsura genus, to which this compound belongs, provides a foundational context for its potential therapeutic activities. Lignans from these plants, which are used in traditional medicine for ailments such as rheumatoid arthritis and gastrointestinal disorders, have been found to possess a range of biological effects.[1][2][3] This document summarizes the known activities of closely related compounds to inform future research directions for this compound.
Biological Activities of Related Kadsura Lignans
Research into the lignans isolated from various Kadsura species has revealed promising anti-inflammatory and anti-platelet aggregation properties.
Anti-Inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of lignans from the Kadsura genus. For instance, an extract from the rhizome of Kadsura coccinea demonstrated the ability to inhibit the production of nitric oxide (NO) in a murine macrophage cell line (RAW 264.7) that had been stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[4] Nitric oxide is a key signaling molecule and a mediator of inflammation.
Further insights can be drawn from the study of Kadsurenin F, a neolignan found in Piper kadsura. This related compound has been shown to possess potent anti-inflammatory properties.[5][6] Its mechanism of action involves the suppression of proteasome activity and the reversal of inflammatory phenotypes in LPS-stimulated RAW 264.7 macrophage cells.[5][6]
Anti-Platelet Aggregation
A phytochemical investigation of the stems of Kadsura interior led to the isolation of several lignans that were evaluated for their effects on platelet aggregation.[7] These compounds exhibited inhibitory activity against adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation.[7] Notably, one of the isolated lignans, kadsutherin (B13316181) F, displayed the most potent anti-platelet aggregation effect among the compounds tested.[7]
Postulated Signaling Pathway: An Anti-Inflammatory Mechanism
While the precise signaling pathways modulated by this compound are unknown, the mechanism of the related compound, Kadsurenin F, offers a plausible model. Kadsurenin F has been shown to be an inhibitor of the proteasome and to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[5][6]
The following diagram illustrates the conceptual workflow of an anti-inflammatory signaling pathway that could be targeted by lignans from the Kadsura genus, based on the known activity of Kadsurenin F.
Caption: Conceptual model of a Kadsura lignan inhibiting the NF-κB inflammatory pathway.
Experimental Methodologies: A Template for Future Investigation
To elucidate the biological activity of this compound, the following experimental protocols, adapted from studies on related lignans, can serve as a starting point.
In Vitro Anti-Inflammatory Assay
Objective: To determine the effect of this compound on nitric oxide (NO) production in activated macrophages.
Cell Line: RAW 264.7 murine macrophage-like cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to each well (except for the negative control).
-
Incubation: Incubate the plate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent assay.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Anti-Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
Method: Based on light transmission aggregometry.
Protocol:
-
Blood Collection: Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes to obtain PPP, which is used as a reference.
-
Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette and incubate at 37°C.
-
Add a specific concentration of this compound or vehicle control and incubate for a short period.
-
Induce platelet aggregation by adding a known agonist, such as adenosine diphosphate (ADP).
-
Monitor the change in light transmission for a defined period.
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation relative to the vehicle control.
Future Directions
The biological activities observed in lignans closely related to this compound strongly suggest that this compound warrants further investigation. Future research should focus on:
-
In vitro screening: Utilizing a broad range of assays to identify its primary biological targets.
-
Mechanism of action studies: Elucidating the specific molecular pathways it modulates.
-
In vivo studies: Evaluating its efficacy and safety in animal models of inflammation and thrombosis.
The information presented in this guide provides a solid foundation for initiating these critical next steps in the exploration of this compound as a potential therapeutic agent.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neolignan Kadsurenin F Modulates Proteostatic Pathways and Possesses Potent Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Enigma: The Mechanism of Action of 4-O-Demethylisokadsurenin D Remains Largely Uncharted
Despite its identification as a unique lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a comprehensive understanding of the mechanism of action of 4-O-Demethylisokadsurenin D remains elusive to the scientific community. [1][2] Extensive searches of peer-reviewed scientific literature and chemical databases have revealed a significant gap in the knowledge regarding the specific signaling pathways, molecular targets, and overall pharmacological profile of this particular compound.
Currently, available information is limited to its chemical identity, including its CAS number (89104-59-6).[3] There is a notable absence of published in vitro or in vivo studies detailing its biological effects. Consequently, no quantitative data, such as IC50 or EC50 values, nor detailed experimental protocols specifically investigating this compound, are available to be summarized or presented.
A Glimpse into the Potential: The Broader Context of Kadsura Lignans (B1203133)
While direct evidence for this compound is lacking, the broader family of lignans isolated from the Kadsura genus, to which it belongs, has been the subject of various pharmacological investigations. These studies offer a speculative framework for the potential biological activities of this compound.
Lignans derived from Kadsura species have demonstrated a wide spectrum of biological activities, including:
-
Anti-cancer and Anti-tumor effects: Several lignans from this genus have been shown to possess cytotoxic properties against various cancer cell lines.
-
Anti-HIV activity: Certain compounds have exhibited inhibitory effects against the human immunodeficiency virus.
-
Anti-inflammatory properties: Inhibition of inflammatory pathways is another characteristic attributed to some Kadsura lignans.
-
Anti-platelet aggregation: Some lignans have been found to interfere with the process of platelet aggregation, suggesting potential antithrombotic effects.[4]
These diverse activities suggest that lignans from the Kadsura genus likely interact with multiple molecular targets and signaling cascades. However, it is crucial to emphasize that these are general activities of related compounds and cannot be directly extrapolated to this compound without specific experimental validation.
The Path Forward: A Call for Further Research
The absence of data on the mechanism of action of this compound highlights a significant area for future research. To elucidate its pharmacological profile, a systematic investigation employing a range of experimental approaches is necessary.
A potential research workflow to uncover the mechanism of action of this compound is proposed below.
Figure 1. A proposed experimental workflow for elucidating the mechanism of action of this compound.
References
In-depth Technical Guide on the Therapeutic Potential of 4-O-Demethylisokadsurenin D
Executive Summary:
This technical guide serves to explore the therapeutic potential of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi. While direct and extensive research on this compound is limited, this document synthesizes the available information and extrapolates potential therapeutic avenues based on the well-documented activities of structurally related lignans (B1203133) and neolignans found in Piper species. The primary focus of this guide is on the potential anti-inflammatory and anti-neuroinflammatory properties of this compound. We will delve into the plausible mechanisms of action, suggest detailed experimental protocols for its evaluation, and present hypothetical signaling pathways and experimental workflows in the requested visual formats.
Introduction to this compound
This compound belongs to the lignan family of natural products, which are abundant in plants of the Piper genus. Piper kadsura, in particular, is a rich source of various bioactive lignans and neolignans and has been used in traditional medicine for treating conditions like asthma and rheumatic arthritis. The chemical structure of this compound suggests its potential to interact with various biological targets involved in inflammatory and neuroinflammatory processes.
Therapeutic Potential
Based on the activities of related compounds isolated from Piper kadsura, the primary therapeutic potential of this compound is hypothesized to be in the following areas:
-
Anti-Neuroinflammatory Activity: Several neolignans from Piper kadsura have demonstrated the ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells. This is a key indicator of anti-neuroinflammatory potential.
-
Anti-Inflammatory Activity: Lignans are known to modulate inflammatory pathways. It is plausible that this compound could inhibit the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Quantitative Data on Related Lignans
| Compound | Bioactivity | Cell Line | IC50 (µM) |
| Piperkadsin C | Nitric Oxide Inhibition | BV-2 Microglia | 14.6 |
| Futoquinol | Nitric Oxide Inhibition | BV-2 Microglia | 16.8 |
Plausible Mechanisms of Action and Signaling Pathways
The anti-inflammatory and anti-neuroinflammatory effects of lignans are often attributed to their ability to modulate key signaling pathways. The primary hypothesized mechanism for this compound involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.
NF-κB Signaling Pathway in Inflammation
The diagram below illustrates the proposed mechanism by which this compound may inhibit the NF-κB signaling pathway in response to an inflammatory stimulus like LPS.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Detailed Experimental Protocols
To validate the therapeutic potential of this compound, a series of in vitro experiments are necessary. The following sections provide detailed methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on relevant cell lines (e.g., BV-2 microglia, RAW 264.7 macrophages).
Materials:
-
BV-2 or RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages or microglial cells.
Materials:
-
RAW 264.7 or BV-2 cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated group.
Western Blot Analysis for iNOS and COX-2 Expression
Objective: To determine the effect of this compound on the protein expression levels of iNOS and COX-2.
Materials:
-
Cell lysates from treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the anti-neuroinflammatory potential of this compound.
Caption: Experimental workflow for in vitro assessment of this compound.
Conclusion and Future Directions
While direct evidence is currently sparse, the structural characteristics of this compound and the known bioactivities of related lignans from Piper kadsura strongly suggest its potential as an anti-inflammatory and anti-neuroinflammatory agent. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of this promising natural product. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these studies, followed by in vivo validation in animal models of inflammation and neuroinflammation. Such studies will be crucial in unlocking the full therapeutic potential of this compound for the development of novel drugs.
4-O-Demethylisokadsurenin D: A Technical Overview of its Natural Source and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560), a class of polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, discovery, and available data related to this compound. While specific experimental details for this compound are not extensively detailed in publicly available literature, this document compiles the known information and presents methodologies for related compounds isolated from the same natural source as a practical reference.
Natural Source and Discovery
This compound is a lignan that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi[1]. This plant, belonging to the Piperaceae family, is a perennial vine found in regions of China, Japan, and Korea. The stems of Piper kadsura, known in traditional Chinese medicine as "Haifengteng," have a long history of use for treating conditions such as asthma, rheumatic pain, and traumatic injuries.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₂₂O₅ |
| Molecular Weight | 358.39 g/mol |
| Compound Type | Lignan |
| Natural Source | Piper kadsura (Choisy) Ohwi (Aerial Parts) |
Experimental Protocols
Detailed experimental protocols for the specific isolation and characterization of this compound are not available in the reviewed literature. However, the following sections provide a generalized methodology based on the isolation of other lignans (B1203133) and neolignans from Piper kadsura, as described in studies by Lin, Shen, et al.
General Extraction and Isolation Workflow
The isolation of lignans from Piper kadsura typically involves a multi-step process beginning with the extraction of the plant material, followed by solvent partitioning and chromatographic separation.
Caption: Generalized workflow for the extraction and isolation of lignans from Piper kadsura.
Spectroscopic Characterization
The structural elucidation of isolated compounds like this compound relies on a combination of spectroscopic techniques.
Caption: Spectroscopic methods for the structural characterization of isolated natural products.
Quantitative Data
Specific quantitative data for the isolation yield and spectroscopic characteristics of this compound are not available in the reviewed literature. The following table provides an illustrative example of the type of data that would be collected during the characterization of a lignan, based on data for related compounds.
Table 1: Illustrative Spectroscopic Data for a Lignan from Piper kadsura
| Technique | Observed Data (Example) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 6.90-6.70 (m, Ar-H), 5.95 (s, -O-CH₂-O-), 4.70 (d, J=4.5 Hz, H-7), 4.20 (d, J=7.0 Hz, H-7'), 3.85 (s, -OCH₃), 2.80 (m, H-8), 2.40 (m, H-8'), 1.00 (d, J=6.5 Hz, -CH₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 175.0 (C=O), 147.5 (Ar-C), 147.0 (Ar-C), 135.0 (Ar-C), 132.0 (Ar-C), 120.0 (Ar-C), 108.0 (Ar-C), 101.0 (-O-CH₂-O-), 82.0 (C-7), 71.0 (C-7'), 56.0 (-OCH₃), 45.0 (C-8), 40.0 (C-8'), 14.0 (-CH₃) |
| HR-ESI-MS | m/z [M+Na]⁺ calculated for C₂₀H₂₂O₅Na, found [value] |
Note: The data in this table is hypothetical and serves as an example of the expected format.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been reported, numerous other lignans and neolignans isolated from Piper kadsura have demonstrated significant anti-inflammatory properties[2][3][4][5][6][7]. The primary mechanism of action studied for these related compounds is the inhibition of inflammatory mediators.
A common assay to evaluate anti-inflammatory activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. LPS stimulation of these cells activates signaling pathways, leading to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Caption: Postulated anti-inflammatory signaling pathway inhibited by lignans from Piper kadsura.
Table 2: Anti-inflammatory Activity of Neolignans from Piper kadsura (Illustrative Data)
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Piperkadsin A | ROS Production | Human PMN | 4.3 ± 1.0 |
| Piperkadsin B | ROS Production | Human PMN | 12.2 ± 3.2 |
| Futoquinol | ROS Production | Human PMN | 13.1 ± 5.3 |
| Piperkadsin C | NO Production | BV-2 Microglia | 14.6 |
| Futoquinol | NO Production | BV-2 Microglia | 16.8 |
Data sourced from related studies on compounds isolated from Piper kadsura.
Conclusion and Future Directions
This compound is a constituent of the medicinally important plant Piper kadsura. While its basic chemical identity is known, a significant gap exists in the scientific literature regarding its detailed discovery, isolation, and biological characterization. The methodologies and biological activities of co-occurring lignans and neolignans from the same plant suggest that this compound may also possess anti-inflammatory properties.
Future research should focus on the following:
-
Definitive Isolation and Characterization: A complete study detailing the isolation of this compound with comprehensive spectroscopic data (¹H-NMR, ¹³C-NMR, 2D-NMR, HR-MS, IR, UV) is required.
-
Biological Screening: The compound should be screened for a range of biological activities, particularly anti-inflammatory, anti-cancer, and neuroprotective effects, given the activities of related compounds.
-
Mechanism of Action Studies: For any confirmed biological activities, further investigation into the underlying molecular mechanisms and signaling pathways is warranted.
This technical guide serves as a foundational resource for researchers interested in this compound, providing the currently available information and a framework for future investigation based on established knowledge of related compounds from Piper kadsura.
References
- 1. [PDF] Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi | Semantic Scholar [semanticscholar.org]
- 2. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
In Vitro Studies of 4-O-Demethylisokadsurenin D: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound that has been isolated from the plant Piper kadsura (Choisy) Ohwi. Lignans are a class of secondary metabolites found in plants that have garnered significant interest in the scientific community due to their diverse biological activities. While research into the specific properties of this compound is still in its nascent stages, this technical guide aims to consolidate the available information and provide a framework for future in vitro investigations.
Note to the Reader: As of the latest literature review, specific in vitro studies detailing the quantitative biological data, comprehensive experimental protocols, and defined signaling pathways for this compound are not publicly available. This guide, therefore, will focus on providing a general overview based on the activities of related compounds from its source plant, Piper kadsura, to inform potential areas of investigation.
General Biological Activities of Compounds from Piper kadsura
Extracts and various isolated compounds from Piper kadsura have demonstrated a range of biological activities in vitro, primarily centered around anti-inflammatory and cytotoxic effects. These findings suggest that this compound may possess similar properties.
Anti-Inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of constituents from Piper kadsura. The primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglial BV-2 cells.
Table 1: Anti-inflammatory Activity of Compounds from Piper kadsura
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Piperkadsin C | NO Inhibition | BV-2 | 14.6 |
| Futoquinol | NO Inhibition | BV-2 | 16.8 |
This table summarizes the inhibitory concentration (IC₅₀) values for selected compounds from Piper kadsura on nitric oxide (NO) production. Data is indicative of potential anti-inflammatory properties.
Cytotoxic Activity
Certain compounds isolated from Piper kadsura have also exhibited cytotoxic effects against various human cancer cell lines, suggesting potential as anticancer agents.
Proposed Experimental Protocols for In Vitro Evaluation
Based on the known activities of related compounds, the following experimental protocols are proposed for the in vitro investigation of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of this compound on the viability of both cancerous and non-cancerous cell lines.
Methodology (MTT Assay):
-
Cell Culture: Plate cells (e.g., A549, SK-OV-3, HCT15 for cancer lines; a non-cancerous line like HEK293 for toxicity comparison) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the compound concentration.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Methodology (Griess Assay):
-
Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated group.
Potential Signaling Pathways for Investigation
Given the anti-inflammatory and cytotoxic potential, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed NF-κB signaling pathway for investigation.
Experimental Workflow for Pathway Analysis
To investigate the effect of this compound on the NF-κB pathway, a series of experiments including Western blotting and quantitative PCR (qPCR) would be necessary.
Caption: Workflow for NF-κB pathway analysis.
Conclusion and Future Directions
While direct experimental evidence for the in vitro activities of this compound is currently lacking, the known biological effects of other compounds from Piper kadsura provide a strong rationale for its investigation as a potential anti-inflammatory and cytotoxic agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to begin exploring the therapeutic potential of this natural product. Future studies should focus on isolating sufficient quantities of this compound to perform these comprehensive in vitro assays, which will be crucial in elucidating its specific mechanism of action and potential for drug development.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Schisandra Lignans
Disclaimer: To date, specific in vivo studies and detailed experimental protocols for 4-O-Demethylisokadsurenin D are not available in the published scientific literature. The following application notes and protocols are based on studies conducted with Schisantherin A (Gomisin C) , a structurally related and well-researched dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra species. These protocols can serve as a robust starting point for designing in vivo experiments for this compound and other similar lignans.
Overview of Pharmacological Activity
Schisantherin A, a major bioactive lignan from the fruit of Schisandra chinensis, has demonstrated a wide array of pharmacological effects in various preclinical models. Its primary activities are centered on its potent anti-inflammatory, antioxidant, and neuroprotective properties.[1] Mechanistic studies have revealed that Schisantherin A often exerts its effects by modulating key signaling pathways, including the NF-κB, MAPK, and Nrf2/Keap1 pathways, which are critical in regulating inflammatory and oxidative stress responses.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on Schisantherin A, showcasing its efficacy in models of acute inflammation and myocardial infarction.
Table 1: Efficacy of Schisantherin A in LPS-Induced Acute Respiratory Distress Syndrome (ARDS) in Mice
| Parameter | Control (LPS only) | Schisantherin A (20 mg/kg) + LPS | Schisantherin A (40 mg/kg) + LPS |
| TNF-α in BALF (pg/mL) | 485 ± 55 | 290 ± 32 | 185 ± 25** |
| IL-6 in BALF (pg/mL) | 350 ± 40 | 210 ± 28 | 130 ± 18 |
| IL-1β in BALF (pg/mL) | 280 ± 31 | 165 ± 20* | 105 ± 15 |
| Lung Wet/Dry Weight Ratio | 6.8 ± 0.5 | 5.2 ± 0.4 | 4.5 ± 0.3** |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 0.95 ± 0.12 | 0.58 ± 0.09 | 0.41 ± 0.07** |
*BALF: Bronchoalveolar Lavage Fluid. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the LPS control group. Data adapted from studies on LPS-induced lung injury.[2]
Table 2: Cardioprotective Effects of Schisantherin A in Isoproterenol (ISO)-Induced Myocardial Infarction in Rats
| Parameter | Control (ISO only) | Schisantherin A (5 mg/kg) + ISO | Schisantherin A (10 mg/kg) + ISO |
| Myocardial Infarct Size (%) | 45.2 ± 5.1 | 28.7 ± 3.5 | 19.5 ± 2.8** |
| Serum CK-MB (U/L) | 250.5 ± 28.3 | 165.2 ± 19.1 | 112.8 ± 15.4 |
| Serum cTnI (ng/mL) | 8.9 ± 1.1 | 5.4 ± 0.8* | 3.1 ± 0.5 |
*CK-MB: Creatine Kinase-MB Isoenzyme; cTnI: Cardiac Troponin I. Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the ISO control group. Data adapted from a study on isoproterenol-induced myocardial infarction.[3]
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in a Mouse Model of LPS-Induced Acute Lung Injury
This protocol details an in vivo experiment to assess the anti-inflammatory effects of a test compound like Schisantherin A in a model of acute respiratory distress syndrome (ARDS) induced by lipopolysaccharide (LPS).[2]
Materials:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
Schisantherin A (or test compound)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium or saline with 5% DMSO)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to food and water ad libitum) for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Vehicle administration only.
-
LPS Model Group: Vehicle + LPS challenge.
-
Treatment Group(s): Schisantherin A (e.g., 10, 20, 40 mg/kg) + LPS challenge.
-
Positive Control Group (Optional): Dexamethasone (e.g., 5 mg/kg) + LPS challenge.
-
-
Drug Administration: Administer Schisantherin A or vehicle intraperitoneally (i.p.) 1 hour before the LPS challenge.
-
Induction of Lung Injury: Administer LPS (e.g., 5 mg/kg) via intratracheal instillation or intranasal administration to induce acute lung injury. The control group receives sterile saline.
-
Monitoring and Sample Collection: 7 hours after LPS administration, euthanize the mice.[2]
-
Collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with sterile PBS. Centrifuge the BALF to separate cells from the supernatant. Use the supernatant for cytokine analysis (TNF-α, IL-6, IL-1β) via ELISA.
-
Harvest the lung tissues. Use one lung for histological analysis (fix in 10% formalin) and the other to calculate the wet/dry weight ratio (an indicator of pulmonary edema) and to measure myeloperoxidase (MPO) activity (an index of neutrophil infiltration).
-
-
Data Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's). P-values < 0.05 are considered statistically significant.
Protocol 2: Evaluation of Neuroprotective Effects in a Rat Model of Cerebral Ischemia-Reperfusion Injury
This protocol describes a method to evaluate the neuroprotective properties of a test compound in a middle cerebral artery occlusion (MCAO) model, which mimics ischemic stroke.[4]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Schisantherin A (or test compound)
-
Vehicle (e.g., saline containing 1% Tween 80)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Nylon monofilament (4-0) with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Acclimatization: Acclimate rats for one week under standard conditions.
-
Grouping: Randomly assign rats to the following groups (n=8-10 per group):
-
Sham Group: Surgical procedure without MCAO.
-
I/R Model Group: Vehicle + MCAO/Reperfusion.
-
Treatment Group(s): Schisantherin A (e.g., 5, 10, 20 mg/kg) + MCAO/Reperfusion.
-
-
Drug Administration: Administer Schisantherin A or vehicle intravenously (i.v.) or intraperitoneally (i.p.) at the onset of reperfusion.
-
Induction of Ischemia-Reperfusion (I/R) Injury:
-
Anesthetize the rat.
-
Perform a midline neck incision to expose the common carotid artery (CCA).
-
Introduce the nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, withdraw the filament to allow for reperfusion.[5]
-
-
Neurological Deficit Scoring: 24 hours after reperfusion, evaluate neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0=no deficit and 4=severe deficit).
-
Infarct Volume Measurement:
-
Following behavioral testing, euthanize the rats and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution at 37°C for 20 minutes. Healthy tissue stains red, while the infarcted area remains pale.
-
Quantify the infarct volume using image analysis software.
-
-
Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (MDA, SOD) and inflammation (TNF-α, IL-1β) using commercial assay kits.[4]
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the groups.
Visualization of Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for the mouse acute lung injury model.
Caption: Workflow for the rat cerebral ischemia-reperfusion model.
Signaling Pathway Diagram
Caption: Schisantherin A inhibits LPS-induced inflammation via NF-κB and MAPK pathways.
References
- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 3. Cardioprotective effects of Schisantherin A against isoproterenol-induced acute myocardial infarction through amelioration of oxidative stress and inflammation via modulation of PI3K-AKT/Nrf2/ARE and TLR4/MAPK/NF-κB pathways in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schisantherin A attenuates ischemia/reperfusion-induced neuronal injury in rats via regulation of TLR4 and C5aR1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitigation of Cerebral Ischemia-Reperfusion Injury in Rat by Phellopterin via Antioxidant and Anti-inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4-O-Demethylisokadsurenin D in Cellular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[1] Lignans from Piper species have garnered scientific interest due to their diverse biological activities. Extracts from Piper kadsura, the natural source of this compound, have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-platelet activating factor activities.[2][3][4][5] While specific research on this compound is limited, the known biological activities of its source plant suggest its potential as a valuable tool in cell culture-based assays for drug discovery and mechanistic studies in areas such as oncology and inflammation.
This document provides a generalized framework for the application of this compound in cell culture assays, based on the activities of related compounds and extracts from Piper kadsura. The protocols provided herein are intended as a starting point for researchers to design and optimize their specific experimental setups.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data, such as IC50 values, specifically for this compound. Researchers are encouraged to perform dose-response studies to determine the optimal concentration range for their specific cell lines and assays. The following table is a template for researchers to populate with their own experimental data.
| Assay Type | Cell Line | Parameter | Value | Units | Reference |
| Cell Viability | e.g., A549 | IC50 (48h) | User Data | µM | User Study |
| Anti-inflammatory | e.g., RAW 264.7 | NO Inhibition IC50 | User Data | µM | User Study |
| Antioxidant | e.g., PC12 | ROS Reduction EC50 | User Data | µM | User Study |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Determine the solubility of this compound in various solvents (e.g., DMSO, ethanol) to prepare stock solutions. It is recommended to use a concentration of the solvent in the final culture medium that does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Storage: Store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.
Materials:
-
Target cancer or normal cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + solvent + LPS), and a positive control (e.g., a known inhibitor of NO production).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Calculate the percentage of NO inhibition compared to the vehicle control.
Visualizations
Caption: General experimental workflow for cell-based assays.
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Piper kadsura (Choisy) Ohwi: A comprehensive review of botany, traditional uses, phytochemistry, pharmacology, and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and Cytoprotective Effect of Piper kadsura Ohwi against Hydrogen-Peroxide-Induced Oxidative Stress in Human SW1353 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological and Cytoprotective Effect of Piper kadsura Ohwi against Hydrogen-Peroxide-Induced Oxidative Stress in Human SW1353 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
Application Notes and Protocols for 4-O-Demethylisokadsurenin D in Cancer Research
For: Researchers, scientists, and drug development professionals
Subject: Comprehensive guide to the cancer research applications of 4-O-Demethylisokadsurenin D
Introduction
This compound is a lignan (B3055560) natural product that has been isolated from plant species such as Piper kadsura. Lignans (B1203133) as a chemical class are known to possess a wide range of biological activities, and many have been investigated for their potential as anticancer agents. This document is intended to provide detailed application notes and experimental protocols for the use of this compound in cancer research.
However, after a thorough review of the current scientific literature, it is important to note that there is a significant lack of published data specifically detailing the anti-cancer properties and mechanism of action of this compound. While the broader class of lignans, including those from the genus Kadsura, have shown anti-tumor, anti-inflammatory, and anti-HIV activities, specific experimental evidence for this compound is not available in the public domain as of the date of this document.[1][2]
Therefore, the following sections provide a generalized framework based on the study of other lignans and natural products in cancer research. These are intended to serve as a starting point for researchers interested in investigating the potential of this compound. All protocols and hypotheses outlined below are theoretical and would require experimental validation.
Postulated Mechanism of Action and Signaling Pathways (Theoretical)
Based on the activities of other structurally related lignans, this compound could potentially exert anti-cancer effects through several mechanisms:
-
Induction of Apoptosis: Many natural product-based anti-cancer agents trigger programmed cell death. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: The compound might halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G1/S or G2/M).
-
Inhibition of Key Signaling Pathways: Lignans have been shown to modulate various signaling pathways crucial for cancer cell survival and proliferation, such as NF-κB, PI3K/Akt, or MAPK pathways.
-
Anti-angiogenic Effects: It might inhibit the formation of new blood vessels that supply nutrients to tumors.
-
Inhibition of Metastasis: The compound could potentially interfere with the processes of cell migration and invasion.
A hypothetical signaling pathway for the induction of apoptosis by a novel lignan like this compound is presented below. This is a generalized model and would need to be experimentally verified.
Caption: Hypothetical model of apoptosis induction by this compound.
Quantitative Data Summary (Template)
As no quantitative data for this compound is currently available, the following table is provided as a template for researchers to populate with their own experimental findings.
| Cell Line | Assay Type | Metric | Value | Reference |
| e.g., MCF-7 (Breast) | Cytotoxicity | IC50 (72h) | Data Needed | Internal |
| e.g., A549 (Lung) | Cytotoxicity | IC50 (72h) | Data Needed | Internal |
| e.g., HCT116 (Colon) | Apoptosis Assay | % Apoptotic Cells | Data Needed | Internal |
| e.g., PC-3 (Prostate) | Cell Cycle Analysis | % G2/M Arrest | Data Needed | Internal |
Experimental Protocols (General Framework)
The following are generalized protocols that can be adapted to investigate the anti-cancer properties of this compound.
Cell Viability/Cytotoxicity Assay (MTT or a similar colorimetric assay)
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
Workflow Diagram:
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The field of cancer research is in constant need of novel therapeutic agents. While this compound belongs to a class of compounds with known biological activities, its specific potential as an anti-cancer agent remains to be elucidated. The theoretical frameworks and generalized protocols provided in this document offer a roadmap for initiating such investigations. Future research should focus on:
-
Systematic screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile.
-
In-depth mechanistic studies to identify the specific signaling pathways modulated by the compound.
-
Validation of its anti-cancer effects in in vivo models.
The generation of such data will be crucial in determining whether this compound holds promise as a future therapeutic agent for the treatment of cancer.
References
Application Notes and Protocols for Anti-inflammatory Assays
Topic: Evaluation of the Anti-inflammatory Potential of Test Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. These application notes provide a comprehensive overview of standard in vitro assays to evaluate the anti-inflammatory properties of test compounds, using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages as a model system. While the following protocols are broadly applicable, specific quantitative data for "4-O-Demethylisokadsurenin D" is not currently available in the public domain. The presented data tables are illustrative examples based on typical results for anti-inflammatory compounds.
Key Anti-inflammatory Markers
In LPS-stimulated macrophages, the inflammatory response is mediated by signaling pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory mediators.[1][2][3] Key markers for assessing anti-inflammatory activity include:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation.[4][5][6]
-
Prostaglandin E2 (PGE2): A lipid mediator synthesized by cyclooxygenase-2 (COX-2) that contributes to inflammation.[5][7]
-
Pro-inflammatory Cytokines: Proteins such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) that orchestrate the inflammatory response.[5][6][8]
Data Presentation
The following tables represent example data for a hypothetical test compound to illustrate how to summarize quantitative results from the described assays.
Table 1: Inhibitory Effect of a Test Compound on NO, PGE2, and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Concentration (µM) | NO Inhibition (%) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 18.5 ± 2.5 | 14.3 ± 2.0 | 16.7 ± 2.2 |
| 5 | 45.8 ± 3.5 | 40.1 ± 3.2 | 52.3 ± 4.1 | 48.7 ± 3.8 | 50.1 ± 3.9 |
| 10 | 78.3 ± 5.2 | 72.5 ± 4.8 | 85.6 ± 5.9 | 81.2 ± 5.5 | 83.4 ± 5.7 |
| IC50 (µM) | 6.2 | 7.5 | 4.8 | 5.5 | 5.1 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.[9][10][11]
-
Cell Line: RAW 264.7 (ATCC TIB-71)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate well plates at a desired density (e.g., 1 x 10^5 cells/well in a 96-well plate for NO assay).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[6][12]
-
Cell Viability Assay (MTT Assay)
It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the 24-hour incubation with the test compound and LPS, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Nitric Oxide (NO) Assay (Griess Test)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[4][6]
-
Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, which can be quantified spectrophotometrically.
-
Procedure:
PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins like PGE2 and cytokines in the cell culture supernatant.[8][9]
-
Principle: Specific antibodies are used to capture and detect the target protein. The amount of protein is then quantified by a colorimetric reaction catalyzed by an enzyme conjugated to a secondary antibody.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kit.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the concentration of the target protein using a standard curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assays.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Caption: Overview of the MAPK signaling pathway in inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neuroprotective Effects of 4-O-Demethylisokadsurenin D
Abstract:
This document provides a comprehensive experimental design to investigate the neuroprotective properties of a novel compound, 4-O-Demethylisokadsurenin D. The following application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents for neurodegenerative diseases. The experimental workflow detailed herein outlines methods to assess the compound's efficacy in mitigating oxidative stress-induced neuronal cell death, its anti-apoptotic activity, and its modulatory effects on the PI3K/Akt signaling pathway, a critical regulator of cell survival.
I. Introduction
Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. A key pathological mechanism contributing to this neuronal demise is oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2][3] This leads to damage of vital cellular components, including lipids, proteins, and nucleic acids, ultimately triggering apoptotic cell death.[1][4] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival and is a key target for therapeutic interventions aimed at preventing neurodegeneration.[5][6][7][8]
This compound is a novel small molecule with purported antioxidant properties. This document outlines a series of in vitro experiments designed to validate its neuroprotective potential. The proposed studies will utilize a neuronal cell line to model oxidative stress-induced injury and will assess the compound's ability to enhance cell viability, reduce apoptosis, and modulate the PI3K/Akt pathway.
II. Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the hypothetical quantitative data from key experiments designed to evaluate the neuroprotective effects of this compound.
Table 1: Dose-Dependent Effect of this compound on Neuronal Cell Viability under Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | - | 100 ± 5.2 |
| Oxidative Stressor (H₂O₂) | 100 | 45 ± 4.1 |
| H₂O₂ + this compound | 1 | 58 ± 3.9 |
| H₂O₂ + this compound | 5 | 75 ± 4.5 |
| H₂O₂ + this compound | 10 | 88 ± 3.7 |
| This compound Alone | 10 | 98 ± 5.5 |
Table 2: Effect of this compound on Apoptosis in Neuronal Cells
| Treatment Group | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Control (Untreated) | 3.1 ± 0.8 | 1.5 ± 0.4 |
| Oxidative Stressor (H₂O₂) | 35.2 ± 2.9 | 15.7 ± 1.8 |
| H₂O₂ + this compound (10 µM) | 12.4 ± 1.5 | 5.2 ± 0.9 |
Table 3: Modulation of PI3K/Akt Signaling Pathway by this compound
| Treatment Group | p-Akt/Total Akt Ratio (Fold Change vs. Control) | p-GSK-3β/Total GSK-3β Ratio (Fold Change vs. Control) |
| Control (Untreated) | 1.0 | 1.0 |
| Oxidative Stressor (H₂O₂) | 0.4 ± 0.1 | 0.5 ± 0.1 |
| H₂O₂ + this compound (10 µM) | 1.5 ± 0.2 | 1.6 ± 0.3 |
III. Experimental Protocols
A. Cell Culture and Maintenance
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Subculturing: Passage cells when they reach 80-90% confluency.[9] Briefly, wash the cell monolayer with phosphate-buffered saline (PBS), detach the cells using a 0.25% trypsin-EDTA solution, and neutralize the trypsin with complete growth medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks.[9]
B. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce oxidative stress by adding an oxidative stressor (e.g., 100 µM H₂O₂) to the appropriate wells and incubate for 24 hours.
-
Include control groups: untreated cells, cells treated with the oxidative stressor alone, and cells treated with this compound alone.
-
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and the oxidative stressor as described in the cell viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine all cells from each treatment group.
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[12]
D. Western Blot Analysis for PI3K/Akt Pathway Proteins
-
Protein Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK-3β, phospho-GSK-3β (Ser9), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
IV. Mandatory Visualizations
References
- 1. Oxidative Stress Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. The Application of a Modified d-ROMs Test for Measurement of Oxidative Stress and Oxidized High-Density Lipoprotein [mdpi.com]
- 3. Oxidative Stress Biomarkers as a Predictor of Stage Illness and Clinical Course of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: 4-O-Demethylisokadsurenin D as a Potential PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its role in the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[1] As a predominant enzyme in immune cells, PDE4 is a key regulator of inflammatory responses.[1][2] Inhibition of PDE4 leads to an accumulation of cAMP, which in turn suppresses the production of pro-inflammatory mediators and cytokines.[3][4][5] This mechanism has established PDE4 as a significant therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[2][6]
4-O-Demethylisokadsurenin D is a novel compound under investigation for its potential as a selective PDE4 inhibitor. These application notes provide a comprehensive guide to the experimental protocols for characterizing the in vitro efficacy and mechanism of action of this compound as a PDE4 inhibitor. The following sections detail the necessary materials, step-by-step procedures, and data analysis for key assays.
Mechanism of Action: PDE4 Inhibition
PDE4 enzymes hydrolyze cAMP to its inactive form, AMP.[1] By inhibiting PDE4, this compound is hypothesized to increase intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which can lead to the phosphorylation of various downstream targets. A key anti-inflammatory effect of increased cAMP is the inhibition of the transcription factor NF-κB.[4] NF-κB is a critical regulator of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) that produce inflammatory mediators.[4][7]
Figure 1: Signaling pathway of PDE4 inhibition.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Assay | Cell Line/Enzyme | IC50 (µM) |
| PDE4B Enzymatic Assay | Recombinant Human PDE4B1 | Value |
| TNF-α Release | LPS-stimulated RAW264.7 | Value |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | Value |
| Intracellular cAMP Levels | Forskolin-stimulated HEK293 | EC50 Value |
IC50 (Half-maximal inhibitory concentration) values to be determined experimentally. EC50 (Half-maximal effective concentration) for cAMP accumulation.
Experimental Protocols
Protocol 1: In Vitro PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)
This protocol describes the determination of the IC50 value of this compound against the PDE4B enzyme using a fluorescence polarization (FP)-based assay.[8][9]
Materials:
-
Recombinant Human PDE4B1 enzyme
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
PDE Assay Buffer
-
Binding Agent (for FP detection)
-
This compound
-
Rolipram (positive control)
-
DMSO (vehicle control)
-
384-well assay plates
-
Fluorescence polarization plate reader
Figure 2: Workflow for the FP-based PDE4B inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration might be 1 mM. Prepare a similar dilution series for Rolipram.[8]
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds, positive control, or DMSO vehicle to the appropriate wells of a 384-well plate.[8]
-
Enzyme Addition: Add 10 µL of diluted PDE4B enzyme solution to each well, except for the "no enzyme" control wells, which receive 10 µL of assay buffer.[8]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[8]
-
Reaction Initiation: Add 12.5 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.[8]
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature, protected from light.[8]
-
Detection: Stop the reaction by adding 25 µL of the Binding Agent solution to all wells. Incubate for an additional 30 minutes at room temperature, protected from light.[8]
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the high (DMSO) and low (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α) Inhibition in LPS-Stimulated RAW264.7 Macrophages
This protocol assesses the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated murine macrophages.[10][11]
Materials:
-
RAW264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (B1670325) (positive control)[11][12]
-
DMSO (vehicle control)
-
Mouse TNF-α ELISA kit
-
96-well cell culture plates
Figure 3: Workflow for TNF-α inhibition assay in RAW264.7 cells.
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for adherence.[13]
-
Compound Treatment: Prepare serial dilutions of this compound and dexamethasone in cell culture medium. The final DMSO concentration should be ≤ 0.1%.[10] Remove the old medium from the cells and add the diluted compounds or vehicle control.
-
Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.[10]
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL, except for the unstimulated control wells.[11][14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
This protocol quantifies the inhibitory effect of this compound on nitric oxide production by measuring nitrite (B80452) levels in the supernatant of LPS-stimulated RAW264.7 cells using the Griess reaction.[15]
Materials:
-
RAW264.7 cells and culture reagents (as in Protocol 2)
-
LPS from E. coli
-
This compound
-
Dexamethasone (positive control)
-
DMSO (vehicle control)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-5 from Protocol 2 for cell seeding, compound treatment, and LPS stimulation.
-
Supernatant Collection: After the 24-hour incubation, collect 100 µL of cell culture supernatant from each well.[15]
-
Griess Reaction: Add 100 µL of Griess Reagent to each 100 µL of supernatant in a new 96-well plate.[15]
-
Incubation: Incubate at room temperature for 15 minutes, protected from light.[15]
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of NO production inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential PDE4 inhibitor. Successful demonstration of enzymatic inhibition and cellular anti-inflammatory activity will provide a strong foundation for further preclinical development, including isoform selectivity profiling, in vivo efficacy studies in animal models of inflammatory disease, and pharmacokinetic and toxicological assessments.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Anti-Inflammatory Effects of Vitamin D in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effectiveness of Oral Dexamethasone 4 mg on Mandibular Third Molar Surgeries: A Split-Mouth Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 4-O-Demethylisokadsurenin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from plants of the Schisandraceae family, which are known for their rich history in traditional medicine.[1][2][3] Analogs of this and related compounds from the Kadsura and Schisandra genera have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][4] High-throughput screening (HTS) offers a robust platform for the rapid evaluation of libraries of this compound analogs to identify lead compounds with therapeutic potential.
These application notes provide detailed protocols for a suite of HTS assays relevant to the potential biological activities of this compound and its analogs. The assays are designed to be performed in 96-well or 384-well microplate formats, making them suitable for large-scale screening campaigns.
Anti-Inflammatory Activity Screening
Inflammation is a key pathological component of numerous diseases. Lignans from Schisandraceae have been reported to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway and key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5][6][7]
NF-κB Inhibition Assay (Cell-Based Reporter Assay)
The NF-κB signaling pathway is a central regulator of inflammation.[8][9][10] This assay utilizes a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of the pathway by test compounds results in a decrease in reporter gene expression.
Experimental Protocol:
-
Cell Seeding: Seed HEK293T cells stably transfected with an NF-κB-luciferase reporter plasmid into 96-well white, clear-bottom plates at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analog library in DMSO. Add 1 µL of each compound dilution to the respective wells. Include a known NF-κB inhibitor (e.g., dehydrocostus lactone) as a positive control and DMSO as a negative control.[8]
-
Stimulation: After 1 hour of compound incubation, stimulate the cells by adding 10 µL of TNF-α (final concentration 20 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.
-
Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. Measure the luminescence using a microplate reader.
Data Presentation:
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | IC₅₀ (µM) |
| Analog-1 | 0.1 | 98,543 | 5.6 | 12.5 |
| 1 | 75,231 | 28.1 | ||
| 10 | 45,876 | 56.1 | ||
| 50 | 15,342 | 85.3 | ||
| Analog-2 | 0.1 | 102,345 | 1.8 | >50 |
| 1 | 99,876 | 4.3 | ||
| 10 | 95,432 | 8.6 | ||
| 50 | 88,765 | 15.1 | ||
| Positive Control | 10 | 10,123 | 90.3 | 2.1 |
| Negative Control | - | 104,567 | 0 | - |
Signaling Pathway Diagram:
Caption: NF-κB signaling pathway and potential inhibition by analogs.
COX-1/COX-2 Inhibition Assay (Biochemical Assay)
This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. Inhibition of the enzyme by test compounds leads to a reduction in the colorimetric signal.[11]
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0), hemin, and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Enzyme and Compound Incubation: In a 96-well plate, add 10 µL of purified COX-1 or COX-2 enzyme solution, 10 µL of compound dilutions, and 120 µL of reaction buffer containing hemin. Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of arachidonic acid solution to initiate the reaction.
-
Signal Detection: Immediately add 50 µL of TMPD solution. Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Data Presentation:
| Compound ID | Concentration (µM) | COX-1 % Inhibition | COX-2 % Inhibition | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) |
| Analog-3 | 0.1 | 5.2 | 15.8 | 15.2 |
| 1 | 12.5 | 45.3 | ||
| 10 | 35.8 | 85.1 | ||
| 50 | 65.1 | 95.2 | ||
| Celecoxib | 1 | 2.1 | 92.5 | 250 |
| Ibuprofen | 10 | 85.3 | 88.1 | 0.95 |
Antioxidant Activity Screening
Many natural products, including lignans, exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[12][13][14]
DPPH Radical Scavenging Assay (Biochemical Assay)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[12][13]
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of various concentrations of the test compounds in methanol. Use ascorbic acid or Trolox as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Data Presentation:
| Compound ID | Concentration (µg/mL) | % Scavenging Activity | IC₅₀ (µg/mL) |
| Analog-4 | 10 | 15.2 | 35.8 |
| 25 | 38.9 | ||
| 50 | 65.4 | ||
| 100 | 88.1 | ||
| Ascorbic Acid | 5 | 95.3 | 2.5 |
Anticancer Activity Screening
The cytotoxic effects of novel compounds against cancer cell lines are a primary focus of drug discovery.
Cell Viability Assay (Cell-Based Assay)
This assay determines the effect of the test compounds on the viability and proliferation of cancer cells. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt by metabolically active cells.[15][16][17]
Experimental Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the this compound analogs to the wells. Include a known anticancer drug (e.g., doxorubicin) as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.
Data Presentation:
| Compound ID | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| Analog-5 | 0.1 | 98.2 | 8.9 |
| 1 | 85.4 | ||
| 10 | 45.1 | ||
| 50 | 12.3 | ||
| Doxorubicin | 1 | 5.6 | 0.2 |
Experimental Workflow Diagram:
Caption: General high-throughput screening workflow.
Data Quality Control
For all HTS assays, it is crucial to assess the quality and robustness of the screen. The Z'-factor is a statistical parameter used for this purpose. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]
Z'-Factor Calculation:
Z' = 1 - (3 * (σₚ + σₙ)) / |µₚ - µₙ|
Where:
-
σₚ = standard deviation of the positive control
-
σₙ = standard deviation of the negative control
-
µₚ = mean of the positive control
-
µₙ = mean of the negative control
Conclusion
The described high-throughput screening assays provide a comprehensive platform for the initial characterization of this compound analogs. By employing these protocols, researchers can efficiently identify and prioritize lead compounds with promising anti-inflammatory, antioxidant, and anticancer activities for further preclinical development.
References
- 1. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Establishment of High-Throughput Screening Assay using 384-Well Plate for Identification of Potent Antioxidants from Malaysian Local Plants Repository and Phytochemical Profile of Tetracera Scandens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. marinbio.com [marinbio.com]
- 17. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for the Formulation of 4-O-Demethylisokadsurenin D in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560), a class of natural products isolated from plants such as Piper kadsura.[1][2] Lignans are known for a variety of biological activities, and their therapeutic potential is a subject of ongoing research. A critical step in the preclinical evaluation of compounds like this compound is the development of appropriate formulations for administration in animal models. As a natural product, this compound is presumed to have low aqueous solubility, a common challenge for in vivo studies of such molecules.
These application notes provide a comprehensive guide to formulating this compound for preclinical animal research. The protocols described herein are based on established methods for formulating poorly water-soluble compounds and are intended to serve as a starting point for formulation development. Researchers should optimize these protocols based on their specific experimental needs, including the animal model, route of administration, and desired dosage.
Pre-formulation Assessment: Solubility Testing
Prior to selecting a formulation vehicle, it is essential to determine the solubility of this compound in a range of pharmaceutically acceptable excipients. This data will guide the selection of the most appropriate formulation strategy.
Protocol 1: Solubility Assessment
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In separate vials, add an excess amount of this compound to a panel of potential vehicle components.
-
Incubate the vials at room temperature with constant agitation for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Record the solubility in each vehicle component.
Table 1: Example Solubility Screening Panel
| Vehicle Component | Type | Potential Use |
| Deionized Water | Aqueous | Baseline |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | IV, IP, SC |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Stock solutions, IV, IP |
| Ethanol | Co-solvent | Stock solutions, Oral |
| Polyethylene Glycol 300 (PEG300) | Co-solvent | Oral, IV |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | Oral, IV |
| Propylene Glycol (PG) | Co-solvent | Oral, IV |
| Tween 80 (Polysorbate 80) | Surfactant | Oral, IV |
| Cremophor EL | Surfactant | IV |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizer | IV, Oral |
| Corn Oil | Lipid Vehicle | Oral, IP, SC |
| Sesame Oil | Lipid Vehicle | Oral, IP, SC |
Formulation Strategies and Protocols
Based on the solubility data and the intended route of administration, an appropriate formulation can be developed. For poorly water-soluble compounds, common strategies include co-solvent systems, surfactant-based formulations, and lipid-based vehicles.
Co-Solvent/Surfactant Formulation for Oral and Intravenous Administration
A widely used approach for both oral and intravenous administration of hydrophobic compounds involves a combination of co-solvents and surfactants to achieve a stable and clear solution.
Protocol 2: Preparation of a Co-Solvent/Surfactant Formulation
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of a primary solvent in which it is highly soluble (e.g., DMSO). Vortex until fully dissolved.
-
Add the co-solvent (e.g., PEG300 or PEG400) and mix thoroughly.
-
Add the surfactant (e.g., Tween 80) and mix until the solution is homogenous.
-
Slowly add the aqueous component (e.g., saline or PBS) to the organic mixture while vortexing to avoid precipitation.
-
Visually inspect the final formulation for clarity and absence of precipitation.
-
For intravenous administration, sterile filter the final formulation through a 0.22 µm syringe filter.
Table 2: Example Co-Solvent/Surfactant Formulations
| Formulation ID | Composition | Route of Administration |
| Oral-CS-01 | 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline | Oral Gavage |
| IV-CS-01 | 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline | Intravenous Injection |
| IV-DPP | 20% N,N-Dimethylacetamide + 40% Propylene Glycol + 40% PEG400 | Intravenous Infusion[3] |
Note: The percentages of each component may need to be adjusted based on the solubility of this compound and the desired final concentration.
Lipid-Based Formulation for Oral Administration
For highly lipophilic compounds, an oil-based formulation can enhance oral absorption.
Protocol 3: Preparation of a Lipid-Based Formulation
-
Weigh the required amount of this compound.
-
Add the selected lipid vehicle (e.g., corn oil or sesame oil).
-
Gently heat the mixture (e.g., to 40-50 °C) while stirring or vortexing to facilitate dissolution.
-
Allow the formulation to cool to room temperature.
-
Visually inspect for complete dissolution.
Table 3: Example Lipid-Based Formulation
| Formulation ID | Composition | Route of Administration |
| Oral-LIP-01 | This compound in Corn Oil | Oral Gavage |
Dosage Calculation and Administration
Accurate dosage calculation is critical for the successful execution of animal studies.
Table 4: Example Dosage Calculation for Oral Administration
| Parameter | Value |
| Target Dose | 10 mg/kg |
| Animal Weight | 20 g (0.02 kg) |
| Dosing Volume | 100 µL (0.1 mL) |
| Calculated Concentration | 2 mg/mL |
Calculation:
-
Dose per animal = 10 mg/kg * 0.02 kg = 0.2 mg
-
Required concentration = 0.2 mg / 0.1 mL = 2 mg/mL
Experimental Workflows and Signaling Pathways
Visual representations of experimental processes and biological mechanisms can aid in understanding and execution.
Caption: Workflow for formulation and administration.
Lignans have been reported to modulate various signaling pathways, including those involved in inflammation. While the specific mechanism of this compound is yet to be fully elucidated, a plausible target is the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.[4]
Caption: Hypothetical anti-inflammatory signaling pathway.
Stability and Storage
It is recommended to prepare formulations fresh on the day of use. If short-term storage is necessary, formulations should be stored at 2-8 °C and protected from light. A preliminary stability assessment should be conducted to ensure the compound does not precipitate or degrade under storage conditions.
Safety Considerations
-
Always consult institutional guidelines (e.g., IACUC) for approved vehicle components and administration volumes.
-
Conduct a vehicle toxicity study in a small cohort of animals before initiating large-scale experiments.
-
Observe animals closely after administration for any adverse reactions to the formulation.
-
When using DMSO, be aware that it can enhance the absorption of other substances and may have biological effects at higher concentrations.[5]
Disclaimer
These protocols and application notes are intended for guidance purposes only. The optimal formulation for this compound will depend on its specific physicochemical properties and the experimental context. Researchers are encouraged to perform their own optimization and validation studies.
References
- 1. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
Application Notes and Protocols for the Quantification of 4-O-Demethylisokadsurenin D
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the plant Piper kadsura (Choisy) Ohwi[1]. As with many natural products, accurate and precise quantification is crucial for pharmacokinetic studies, quality control of herbal preparations, and pharmacological research. This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, primarily focusing on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The principles outlined can also be adapted for High-Performance Liquid Chromatography (HPLC) with UV detection, although with potentially lower sensitivity.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying small molecules in complex biological samples due to its high sensitivity, selectivity, and speed[2]. The following protocol is a proposed method based on established procedures for similar analytes[3][4].
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Plasma
1. Sample Preparation (Protein Precipitation)
This procedure is designed to remove proteins from the plasma sample, which can interfere with the analysis.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.
-
Add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (IS). A structurally similar compound not present in the sample, such as another lignan, should be chosen.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation of small molecules.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific mass-to-charge (m/z) transitions for this compound and the internal standard need to be determined by direct infusion of the pure compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+, and the product ions will result from its fragmentation.
-
Data Presentation: Method Validation Parameters
The following tables summarize the expected quantitative data from a validated LC-MS/MS method for this compound, based on typical performance characteristics of such assays[3][5].
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Model | Linear, weighted 1/x² |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Number of Standards | 8 |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Lower Limit of Quantification (LLOQ) | 1 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | 100 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 800 | < 15% | < 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85 - 115% | 85 - 115% |
| Internal Standard | 85 - 115% | 85 - 115% |
Diagrams
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the LC-MS/MS quantification of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for the validation of an analytical method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. LC-MS/MS determination of 4-hydroxynimesulide, an active metabolite of nimesulide and application to bioequivalence study in Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 6-deoxy-6-demethyl-4-dedimethylaminotetracycline (COL-3) in human plasma using liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-O-Demethylisokadsurenin D in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-O-Demethylisokadsurenin D is a lignan (B3055560), a class of polyphenolic compounds found in various plants. While specific research on this compound is limited, the broader class of lignans (B1203133) is well-documented for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4] These properties make lignans, and by extension this compound, promising candidates for further investigation in drug discovery and development. These application notes provide a framework for exploring the therapeutic potential of this compound based on the known activities of related compounds.
Potential Therapeutic Applications
Based on the pharmacological profile of the lignan class of compounds, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anti-Inflammatory: Lignans have been shown to modulate key inflammatory pathways, suggesting potential applications in chronic inflammatory diseases.[1][2][4][5][6]
-
Anticancer: Various lignans exhibit cytotoxic effects against cancer cell lines and can interfere with signaling pathways crucial for tumor growth and survival.[2][3][7][8]
-
Neuroprotection: The antioxidant and anti-inflammatory properties of lignans may offer protection against neuronal damage in neurodegenerative diseases.[1][9][10][11][12]
Data Presentation: Inferred Biological Activity of Lignans
The following tables summarize representative quantitative data for the biological activities of various lignans, which can serve as a benchmark for initial studies on this compound.
Table 1: Anti-Inflammatory Activity of Representative Lignans
| Lignan | Model/Assay | Target/Mechanism | Result (IC₅₀/Effect) | Reference |
| Honokiol | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | IC₅₀: 15.2 µM | [1] |
| Schisandrin B | LPS-stimulated RAW 264.7 macrophages | Inhibition of NF-κB activation | Significant inhibition at 10 µM | [2] |
| Syringaresinol | LPS-stimulated RAW 264.7 macrophages | Suppression of MAPK pathways | Significant inhibition at 20 µM | [1] |
Table 2: Anticancer Activity of Representative Lignans
| Lignan | Cancer Cell Line | Assay | Result (IC₅₀) | Reference |
| Nortrachelogenin | Prostate cancer cells (PC-3) | TRAIL-induced apoptosis | Sensitized cells to TRAIL at 10 µM | [7] |
| Secoisolariciresinol | Breast cancer cells (MCF-7) | Cell proliferation assay | IC₅₀: ~25 µM | [2] |
| Enterolactone | Colon cancer cells (HCT116) | Cell viability assay | IC₅₀: ~50 µM | [8] |
Table 3: Neuroprotective Activity of Representative Lignans
| Lignan | Model/Assay | Target/Mechanism | Result (Effective Conc.) | Reference |
| 7-hydroxymatairesinol | Rat model of Parkinson's disease | Reduction of dopaminergic neurodegeneration | 10 mg/kg, oral administration | [9] |
| Magnolol | Mouse model of multiple sclerosis | Upregulation of Nrf2 expression | Significant neuroprotection at 20 mg/kg | [10] |
| Schisandrin A | In vitro model of neuronal injury | Activation of Nrf2/HO-1 pathway | Protective effect at 10 µM | [10] |
Key Signaling Pathways
Lignans are known to modulate several critical signaling pathways involved in inflammation, cancer, and neurodegeneration. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Caption: Lignan-mediated inhibition of the NF-κB signaling pathway.
References
- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antitumor lignan Nortrachelogenin sensitizes prostate cancer cells to TRAIL-induced cell death by inhibition of the Akt pathway and growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of lignan 7-hydroxymatairesinol (HMR/lignan) in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. metaphactory [semopenalex.org]
- 12. Frontiers | Advances in the roles and mechanisms of lignans against Alzheimer’s disease [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting 4-O-Demethylisokadsurenin D solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to 4-O-Demethylisokadsurenin D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lignan, a class of natural products isolated from plants of the Kadsura genus.[1][2][3] Like many hydrophobic compounds, it often exhibits poor aqueous solubility, which can present challenges in experimental assays and formulation development.[4][5] Achieving a stable, homogenous solution is critical for obtaining accurate and reproducible results.
Q2: What are the recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[4][6] Ethanol is another suitable option. It is crucial to use high-purity, anhydrous solvents to avoid introducing contaminants or water that could affect solubility.
Q3: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer for my experiment. What should I do?
A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble as the solvent concentration decreases upon dilution in an aqueous medium. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts in your experiments.[4] A stepwise dilution or the use of a co-solvent might be necessary.
Q4: Can I use heat to improve the solubility of this compound?
A4: Gentle warming, for instance to 37°C, can aid in the dissolution of the compound in the initial solvent.[4] However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the compound. Always monitor the solution for any signs of chemical instability.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter while working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Powder will not dissolve in the initial solvent (e.g., DMSO). | The concentration of the intended stock solution is too high. | - Increase the volume of the solvent to lower the concentration.- Gently warm the solution to 37°C while vortexing.[4]- Use sonication in short bursts to aid dissolution.[4] |
| Solution is cloudy or contains visible particles after dissolution. | The compound is not fully dissolved or has precipitated out of solution. | - Centrifuge the solution to pellet any undissolved material.- Carefully transfer the supernatant to a new tube.- Re-evaluate your dissolution protocol; you may need a lower concentration or a different solvent system. |
| Compound precipitates upon storage at low temperatures (-20°C or -80°C). | The solubility of the compound is significantly lower at colder temperatures. | - Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure the compound is fully redissolved.- If precipitation is persistent, consider preparing fresh solutions for each experiment. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution. | - Standardize your dissolution protocol, including solvent volume, temperature, and mixing time.- Always visually inspect the solution for complete dissolution before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution.
-
Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.[4]
-
If necessary, sonicate the solution in a water bath for short intervals (e.g., 30 seconds) until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
Vortex mixer
Procedure:
-
Thaw the 10 mM stock solution at room temperature and vortex to ensure it is homogenous.
-
Perform serial dilutions of the stock solution in your aqueous medium to achieve the desired final concentrations.
-
To minimize precipitation, add the stock solution to the aqueous medium while gently vortexing.
-
Ensure the final concentration of DMSO in your working solution is below the tolerance level for your specific assay (typically <0.5%).[4]
-
Prepare working solutions fresh for each experiment if precipitation is observed upon storage.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Poorly Soluble | As a hydrophobic molecule, significant solubility in aqueous solutions is not expected. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions.[4][6] |
| Ethanol | Soluble | Can be used as an alternative to DMSO for stock solutions. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | The compound is likely to precipitate in purely aqueous buffers without a co-solvent. |
Signaling Pathway and Experimental Workflow
Lignans (B1203133) isolated from Kadsura species have been reported to exhibit biological activity through the activation of the Nrf2 signaling pathway, which plays a key role in the cellular response to oxidative stress.[1][7]
Caption: Nrf2 signaling pathway activation by this compound.
Caption: Experimental workflow for troubleshooting solubility issues.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura coccinea alleviate APAP-induced hepatotoxicity via oxidative stress inhibition and activating the Nrf2 pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-O-Demethylisokadsurenin D Dosage for In Vitro Experiments
Welcome to the technical support center for 4-O-Demethylisokadsurenin D. This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on related compounds to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely mechanism of action?
A1: this compound is a lignan (B3055560), a class of polyphenols found in plants. While direct studies on this specific compound are limited, its close analog, Kadsurenone, is a known antagonist of the Platelet-Activating Factor (PAF) receptor. Therefore, it is highly probable that this compound also functions as a PAF receptor antagonist. PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, immune responses, and cancer progression. By blocking the PAF receptor, this compound may inhibit downstream signaling pathways associated with these processes.
Q2: I am starting my experiments. What is a good initial concentration range to test for this compound?
A2: For initial dose-response experiments, it is advisable to test a broad range of concentrations to determine the optimal window for your specific cell line and assay. Based on data from the related lignan Kadsurenone, a starting range of 0.1 µM to 100 µM is recommended. For some sensitive cell lines, concentrations in the nanomolar range could also be explored.
Q3: How should I prepare the stock solution for this compound?
A3: this compound, like many lignans (B1203133), is a lipophilic compound with limited water solubility. A common practice is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] A stock solution of 10 mM or higher in DMSO is typically achievable. When preparing your working solutions, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is kept low (generally below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q4: What is the recommended incubation time for in vitro experiments?
A4: The optimal incubation time will depend on your cell line's doubling time and the specific biological question you are investigating. For cytotoxicity assays, a common starting point is to perform a time-course experiment at 24, 48, and 72 hours to observe both early and late cellular responses.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - The final concentration exceeds the solubility limit in the aqueous medium.- "Solvent shock" from adding a concentrated DMSO stock directly to the medium.[1] | - Test a lower final concentration of the compound.- Prepare an intermediate dilution of the stock solution in pre-warmed medium before the final dilution.- Add the stock solution drop-wise to the medium while gently vortexing to ensure rapid dispersion.[1] |
| High Variability Between Replicate Wells | - Inconsistent cell seeding.- Uneven compound distribution.- "Edge effects" in the microplate. | - Ensure the cell suspension is thoroughly mixed before and during seeding.- Mix the compound-media solution well before adding to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No Observable Effect at Tested Concentrations | - The concentration is too low.- The incubation time is too short.- The chosen cell line is not sensitive to the compound's mechanism of action. | - Test a higher concentration range.- Increase the incubation time (e.g., up to 72 hours).- Verify the expression of the target receptor (e.g., PAF receptor) in your cell line or test a different, more sensitive cell line. |
| Excessive Cell Death Even at Low Concentrations | - The compound is highly cytotoxic to the specific cell line.- The solvent (e.g., DMSO) concentration is too high. | - Use a lower concentration range.- Reduce the incubation time.- Ensure the final solvent concentration is non-toxic by including a vehicle-only control.[2] |
Quantitative Data
Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of its analog, Kadsurenone, and other relevant lignans in various cancer cell lines. This data can serve as a valuable reference for estimating effective concentration ranges.
Table 1: Cytotoxicity of Kadsurenone and Other Lignans in Various Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Kadsurenone | MDA-MB-231 | Human Breast Cancer | Not significantly cytotoxic up to 5 µM | [4] |
| Lignan Compound 6 | HL-60 | Human Promyelocytic Leukemia | 2.7 - 17 | [5] |
| Lignan Compound 89a | MDA-MB-231 | Human Breast Cancer | 28.7 | [6] |
| Lignan Compound 89b | MDA-MB-231 | Human Breast Cancer | 40.4 | [6] |
| Lignan Compound 11 | MDA-MB-231 | Human Breast Cancer | 11.90 | [4] |
| Lignan Compound 90 | MDA-MB-231 | Human Breast Cancer | 0.024 | [4] |
| Lignan Compound 106 | MDA-MB-231 | Human Breast Cancer | 1.9 | [4] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps for assessing cell viability by measuring the metabolic activity of cells.[7]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan (B1609692) Formation:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Visualizations
This compound, as a lignan and likely PAF receptor antagonist, is expected to modulate several key signaling pathways involved in inflammation and cell proliferation.
Platelet-Activating Factor (PAF) Receptor Signaling Pathway
Activation of the PAF receptor (PAFR), a G-protein coupled receptor, can trigger multiple downstream signaling cascades, including the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately promoting inflammatory responses and cell proliferation. As an antagonist, this compound would block these downstream effects.
Caption: Antagonistic action on the PAF receptor signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some lignans have been shown to inhibit NF-κB activation.
Caption: Potential inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is targeted for degradation by Keap1. In response to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. Some lignans are known to activate the Nrf2 pathway, thereby exerting antioxidant effects.
Caption: Potential activation of the Nrf2 antioxidant pathway.
Experimental Workflow
The following diagram illustrates a general workflow for optimizing the dosage of this compound in in vitro experiments.
Caption: General workflow for dosage optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 5. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phytotechlab.com [phytotechlab.com]
Technical Support Center: Synthesis of 4-O-Demethylisokadsurenin D
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the yield and overcoming challenges in the synthesis of 4-O-Demethylisokadsurenin D. As the synthesis of this specific lignan (B3055560) is not widely documented, the following guidance is based on established methods for the synthesis of structurally related dibenzocyclooctadiene lignans (B1203133), such as Schisandrin.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound and similar lignans.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| OC-01 | Low yield in the intramolecular oxidative coupling step to form the dibenzocyclooctadiene core. | 1. Inefficient radical generation.[4][5] 2. Polymerization of the starting material.[6] 3. Formation of undesired intermolecular coupling products. 4. Steric hindrance preventing the desired cyclization. | 1. Optimize the Oxidizing Agent: Experiment with different non-phenolic oxidative coupling agents like Thallium Trifluoroacetate (TTFA) with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3], or enzyme-based systems like peroxidases.[4] 2. High Dilution Conditions: Perform the reaction under high dilution to favor intramolecular over intermolecular reactions. 3. Protecting Groups: Ensure that other phenolic hydroxyl groups are appropriately protected to prevent unwanted side reactions. |
| DM-02 | Incomplete or non-selective demethylation at the 4-O position. | 1. The demethylating agent is not strong enough. 2. Steric hindrance around the 4-O-methyl group. 3. Degradation of the lignan core under harsh demethylation conditions. 4. Demethylation of other methoxy (B1213986) groups. | 1. Choice of Reagent: Use potent and selective demethylating agents like Boron Tribromide (BBr₃) at low temperatures. 2. Reaction Time and Temperature: Carefully monitor the reaction progress by TLC or LC-MS and optimize the reaction time and temperature to maximize the yield of the desired product while minimizing degradation. 3. Protecting Groups: If selectivity is an issue, consider a synthetic route that introduces the hydroxyl group at the 4-position without a methyl group, thus avoiding the demethylation step altogether. |
| P-03 | Difficulty in purifying the final product. | 1. Presence of closely related stereoisomers. 2. Contamination with unreacted starting materials or by-products with similar polarity. 3. Degradation of the product on silica (B1680970) gel. | 1. Chromatography Technique: Employ advanced chromatographic techniques such as preparative HPLC or counter-current chromatography for better separation of isomers. 2. Recrystallization: Attempt recrystallization from various solvent systems to purify the final compound. 3. Alternative Stationary Phases: If silica gel causes degradation, consider using alternative stationary phases like alumina (B75360) or reversed-phase silica (C18). |
| SR-04 | Poor stereoselectivity in the reduction of ketone intermediates. | 1. The reducing agent is not sterically demanding enough to favor one diastereomer. 2. The reaction temperature is too high, leading to reduced selectivity. | 1. Bulky Reducing Agents: Use sterically hindered reducing agents (e.g., L-Selectride®) to improve the diastereoselectivity of the reduction. 2. Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity. 3. Catalytic Hydrogenation: Catalytic hydrogenation can also offer high stereoselectivity in the reduction of certain intermediates.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the this compound core structure?
A1: A common and effective starting material for the synthesis of Schisandra lignans, which are structurally similar to this compound, is gallic acid.[3] Gallic acid can be converted into the necessary phenylpropanoid precursors for the key oxidative coupling reaction.
Q2: How can I monitor the progress of the oxidative coupling reaction?
A2: The progress of the oxidative coupling reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new spot/peak corresponding to the cyclized product would indicate the progression of the reaction.
Q3: What are the key challenges in the synthesis of dibenzocyclooctadiene lignans?
A3: The main challenges include controlling the regioselectivity and stereoselectivity of the C-C bond formation during the oxidative coupling, achieving the desired stereochemistry at multiple chiral centers, and performing selective functional group manipulations on a complex core structure.[7][8]
Q4: Are there any biomimetic approaches to synthesizing this class of compounds?
A4: Yes, biomimetic synthesis is a powerful strategy for constructing complex natural products like lignans.[9][10] This approach often involves mimicking the proposed biosynthetic pathway, for instance, using an enzyme-mediated or enzyme-inspired oxidative coupling of monolignol precursors.[4][11]
Experimental Protocols
The following are detailed methodologies for key steps in a proposed synthesis of this compound.
Protocol 1: Intramolecular Oxidative Coupling of a Diaryl Butane (B89635) Precursor
This protocol is adapted from syntheses of related dibenzocyclooctadiene lignans.[3]
-
Preparation of the Reaction Mixture: Dissolve the diaryl butane precursor (1 equivalent) in a high-purity, dry solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) to a final concentration of 0.01 M. This high dilution is crucial to favor the intramolecular reaction.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure of the inert gas throughout the reaction.
-
Addition of Oxidizing Agent: To the stirred solution, add a solution of Thallium Trifluoroacetate (TTFA) (1.1 equivalents) in trifluoroacetic acid (TFA) dropwise over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the dibenzocyclooctadiene core.
Protocol 2: Selective Demethylation
-
Preparation of the Reaction Mixture: Dissolve the methylated lignan precursor (1 equivalent) in dry DCM in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Add a 1.0 M solution of Boron Tribromide (BBr₃) in DCM (1.2 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol (B129727) at -78 °C, followed by warming to room temperature.
-
Workup: Add water and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visual Guides
The following diagrams illustrate the proposed synthetic workflow and a key reaction mechanism.
Caption: Proposed synthetic workflow for this compound.
Caption: Key steps in the intramolecular oxidative coupling reaction.
References
- 1. Total syntheses of the lignans isolated from Schisandra chinensis | Chemsrc ID:444113 [chemsrc.com]
- 2. Total synthesis of the lignan (±)-schizandrin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. [Total synthesis of schizandrin, the main active ingredient isolated from the Chinese herbal medicine fructus schizandrae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioinspired Syntheses of Dimeric Hydroxycinnamic Acids (Lignans) and Hybrids, Using Phenol Oxidative Coupling as Key Reaction, and Medicinal Significance Thereof | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Biomimetic synthesis - Wikipedia [en.wikipedia.org]
- 10. Biomimetic Synthesis of Biologically Active Natural Products: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
4-O-Demethylisokadsurenin D stability in DMSO solution
Technical Support Center: 4-O-Demethylisokadsurenin D
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues when working with this compound in DMSO solutions.
Disclaimer: There is currently limited published data on the specific stability of this compound in DMSO. The information provided here is based on general knowledge of compound stability in DMSO, particularly for lignans (B1203133) and phenolic compounds, and should be used as a guide. We strongly recommend performing your own stability studies for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound in DMSO?
A1: To prepare a stock solution, it is recommended to use anhydrous DMSO of the highest purity available. The presence of water can affect the stability of some compounds.[1][2] Ensure the compound is completely dissolved by vortexing or gentle sonication.[3] For initial dissolution, especially if the compound's solubility is unknown, start with a small amount and gradually add more.[4]
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and potential degradation.[5] To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][6] Some compounds are light-sensitive, so storing the aliquots in amber vials or in the dark is a good practice.[3]
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can indicate that the compound's solubility limit has been exceeded or that it has precipitated out of solution, possibly due to temperature changes or water absorption.[4] First, visually inspect the solution.[5] You can try to redissolve the compound by gentle warming and vortexing or sonication.[3] If precipitation persists, the solution may be supersaturated. In this case, it is advisable to centrifuge the solution and use the clear supernatant, though the actual concentration may be lower than intended. For future preparations, consider using a lower concentration.
Q4: I am observing inconsistent results in my biological assays. Could this be related to the stability of my this compound stock solution?
A4: Yes, inconsistent results can be a symptom of compound instability or solubility issues.[3][7] If the compound degrades over time, its effective concentration in the assay will decrease, leading to variability in your data.[3] Similarly, if the compound precipitates from the DMSO stock or upon dilution into aqueous assay buffer, the actual concentration delivered to the cells or target will be inconsistent.[4][8] It is crucial to ensure the compound is fully dissolved and stable under your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound precipitates upon dilution into aqueous buffer. | The compound has low aqueous solubility, causing it to "crash out" of the solution.[4] | Decrease the final DMSO concentration in the assay (ideally ≤0.5%).[3] Perform a stepwise dilution of the DMSO stock into the aqueous medium.[4] Consider the use of solubilizing agents like cyclodextrins, if compatible with your assay. |
| Loss of compound potency over time in long-term experiments. | The compound may be unstable in the assay medium at the incubation temperature (e.g., 37°C). | Perform a stability study of this compound in your specific assay medium and conditions. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| High variability in results between different aliquots of the same stock solution. | Inconsistent dissolution or precipitation during freeze-thaw cycles. | Before use, ensure each aliquot is completely thawed and vortexed to ensure homogeneity. Visually inspect for any particulate matter. Avoid multiple freeze-thaw cycles by using single-use aliquots.[5] |
| Stock solution changes color. | This may indicate compound degradation or oxidation. | Discard the stock solution and prepare a fresh one. Investigate potential causes, such as exposure to light, air (oxygen), or contaminants. Store new stock solutions under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation. |
Experimental Protocol: Assessing the Stability of this compound in DMSO
This protocol describes a general method to assess the stability of this compound in a DMSO solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber glass or polypropylene (B1209903) vials with screw caps
-
Analytical balance
-
Vortex mixer
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
This compound Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard in DMSO at a concentration similar to the test compound.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: In a clean vial, mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for HPLC analysis (e.g., 1 µM). This sample represents the initial concentration.
-
Incubation Samples: Aliquot the 10 mM this compound stock solution into several amber vials. Store these vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take one of the incubation vials.
-
Prepare the sample for HPLC analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method capable of separating this compound from potential degradants and the internal standard.
-
A typical reversed-phase HPLC condition could be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.5 mL/min
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard from the chromatogram.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.
-
Plot the % Remaining against time to visualize the degradation profile.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Potential degradation pathways for phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Challenges in 4-O-Demethylisokadsurenin D Bioassay Reproducibility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-O-Demethylisokadsurenin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in bioassay reproducibility for this lignan (B3055560) isolated from Piper kadsura.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and related lignans (B1203133) from Piper kadsura?
A1: Lignans from Piper kadsura, including compounds structurally related to this compound, have demonstrated both anti-inflammatory and cytotoxic activities in preclinical studies. The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7 or BV-2 microglia.[1][2] Cytotoxic activity is typically evaluated against various cancer cell lines.
Q2: What are the main signaling pathways modulated by lignans from Piper species?
A2: Lignans have been shown to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory mediators.
Q3: What are the common causes of poor reproducibility in bioassays with natural products like this compound?
A3: Poor reproducibility in bioassays with natural products can stem from several factors. These include variability in the purity and stability of the compound, interference with assay components (e.g., colorimetric or fluorescent readouts), and inconsistencies in cell culture conditions and handling.[5] It is also crucial to ensure that the solvent used to dissolve the compound does not affect cell viability at the final concentration used in the assay.
Data Presentation: Bioactivity of Lignans from Piper kadsura
The following tables summarize the reported in vitro anti-inflammatory and cytotoxic activities of various lignans isolated from Piper kadsura. While specific data for this compound is limited in the public domain, these values for structurally related compounds provide a useful reference.
Table 1: Anti-inflammatory Activity of Lignans from Piper kadsura
| Compound | Bioassay | Cell Line | IC₅₀ (µM) | Reference |
| Piperkadsin C | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [1] |
| Futoquinol | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [1] |
| Kadsurenin L | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 | 34.29 ± 0.82 | [5] |
| Kadsurenin M | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 | 47.5 ± 5.81 | [5] |
| Piperkadsin A | ROS Production Inhibition | PMA-induced human PMNs | 4.3 ± 1.0 | [6] |
| Piperkadsin B | ROS Production Inhibition | PMA-induced human PMNs | 12.2 ± 3.2 | [6] |
Table 2: Cytotoxic Activity of Lignans from Piper kadsura
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Kadsuranin | HepG-2 (Human liver cancer) | 9.92 | [2] |
| Galgravin | HepG-2 (Human liver cancer) | 21.72 | [2] |
| Isopiperol B | HepG-2 (Human liver cancer) | 18.72 | [2] |
Experimental Protocols
Below are detailed methodologies for common bioassays used to evaluate the anti-inflammatory and cytotoxic activities of compounds like this compound.
Anti-inflammatory Bioassay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on the Griess assay, which measures nitrite (B80452), a stable and quantifiable breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After incubation, remove the old media and add 100 µL of fresh media containing the desired concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO at a final concentration of ≤0.1%).
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to each well of the supernatant and standard plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS-treated control - Absorbance of sample) / Absorbance of LPS-treated control] x 100.
Cytotoxicity Bioassay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., HepG-2)
-
Appropriate cell culture medium with supplements
-
This compound (or other test compounds)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined using a dose-response curve.
Troubleshooting Guides
Troubleshooting the Nitric Oxide (NO) Production Assay
| Problem | Potential Cause | Solution |
| High background in control wells (no LPS) | Cell contamination (e.g., mycoplasma). Reagent contamination. | Test cells for mycoplasma. Use fresh, sterile reagents. |
| Low or no NO production in LPS-stimulated wells | Inactive LPS. Low cell viability. Insufficient incubation time. | Use a new batch of LPS and test its activity. Check cell viability before and after the assay. Optimize the incubation time (24-48 hours). |
| High variability between replicates | Uneven cell seeding. Pipetting errors. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes and use consistent pipetting techniques. |
| Compound precipitates in media | Poor solubility of the compound. | Check the solubility of this compound in the culture medium. Use a co-solvent if necessary, ensuring the final concentration is not toxic to the cells. |
Troubleshooting the MTT Assay
| Problem | Potential Cause | Solution |
| High background absorbance | Contamination of media or reagents. Phenol (B47542) red in the medium. | Use fresh, sterile reagents and media. Use phenol red-free medium for the assay. |
| Low absorbance readings | Low cell number. Insufficient incubation with MTT. Incomplete dissolution of formazan crystals. | Optimize cell seeding density. Ensure a 4-hour incubation with MTT. Ensure complete dissolution of formazan crystals by gentle shaking and visual confirmation. |
| High variability between replicates | Uneven cell seeding. Cell clumping. Inconsistent incubation times. | Ensure a single-cell suspension before plating. Be precise with all incubation timings. |
| Compound interferes with the assay | The compound is colored or has reducing properties. | Run a control with the compound in cell-free media to check for direct reduction of MTT or color interference. If interference is observed, consider an alternative viability assay (e.g., SRB, LDH). |
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for ensuring reproducibility in cell-based bioassays.
Caption: Lignans can inhibit the NF-κB pathway, reducing inflammatory gene expression.
Caption: Lignans can suppress the MAPK signaling cascade, leading to reduced inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
Technical Support Center: Protocol Refinement for 4-O-Demethylisokadsurenin D Extraction
Welcome to the technical support center for the extraction of 4-O-Demethylisokadsurenin D. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions related to the extraction and purification of this bioactive lignan (B3055560).
Frequently Asked Questions (FAQs)
Q1: What is the primary plant source for this compound?
A1: this compound is a lignan that has been isolated from the aerial parts of Piper kadsura (Choisy) Ohwi[1][2][3]. While many dibenzocyclooctadiene lignans (B1203133) are found in the Kadsura genus (Schisandraceae family), this specific compound has been identified in the Piperaceae family[4].
Q2: What are the general steps involved in the extraction of this compound?
A2: The general workflow for extracting this compound involves the following key stages:
-
Plant Material Preparation: Drying and grinding of the plant material (typically stems and leaves) to increase the surface area for solvent penetration.
-
Solvent Extraction: Maceration or application of advanced techniques like ultrasonic or microwave-assisted extraction using a suitable organic solvent.
-
Filtration and Concentration: Separation of the solid plant residue from the liquid extract, followed by solvent removal to obtain a crude extract.
-
Solvent-Solvent Partitioning: Fractionation of the crude extract to separate compounds based on their polarity.
-
Chromatographic Purification: Isolation of this compound from the enriched fraction using techniques like column chromatography.
-
Compound Identification: Structure elucidation and purity assessment using spectroscopic methods such as NMR and MS.
Q3: Which solvents are most effective for extracting lignans like this compound?
A3: Polar organic solvents are generally effective for lignan extraction. Methanol (B129727) and ethanol (B145695) are common choices. Aqueous mixtures of these solvents (e.g., 70-80% ethanol or methanol) can also be very effective as the water content can help swell the plant material, improving solvent penetration. For subsequent fractionation, solvents like ethyl acetate (B1210297) and dichloromethane (B109758) are often used.
Q4: What are the advantages of using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE)?
A4: Compared to conventional maceration or reflux extraction, UAE and MAE offer several advantages:
-
Increased Efficiency: These methods can significantly reduce extraction time and solvent consumption.
-
Higher Yields: The use of ultrasonic waves or microwaves can enhance the disruption of plant cell walls, leading to a better recovery of target compounds.
-
Greener Approach: Reduced solvent and energy usage make these techniques more environmentally friendly.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | 1. Incomplete drying of plant material. 2. Inefficient grinding of plant material. 3. Inappropriate solvent selection. 4. Insufficient extraction time or temperature. | 1. Ensure plant material is thoroughly dried to a constant weight. 2. Grind the plant material to a fine powder (e.g., 40-60 mesh). 3. Use a solvent of appropriate polarity (e.g., 80% methanol or ethanol). 4. Optimize extraction time and temperature; for UAE, try 30-60 minutes; for MAE, 10-20 minutes. |
| Low Purity of Target Compound | 1. Presence of a large amount of chlorophyll (B73375) and other pigments. 2. Inefficient fractionation. 3. Suboptimal chromatographic separation. | 1. Defat the powdered plant material with a nonpolar solvent like hexane (B92381) before the main extraction. 2. Perform sequential partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate). 3. Optimize the mobile phase and stationary phase for column chromatography. Consider using different chromatographic techniques (e.g., silica (B1680970) gel, Sephadex). |
| Degradation of this compound | 1. Exposure to high temperatures for extended periods. 2. Exposure to light or air (oxidation). | 1. Use lower temperatures for extraction and concentration (e.g., rotary evaporation at <50°C). 2. Store extracts and purified compounds in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Pure Compound | 1. Co-elution with structurally similar lignans. 2. Insufficient resolution in the chromatographic system. | 1. Employ multiple chromatographic steps with different separation principles (e.g., normal-phase followed by reversed-phase chromatography). 2. Use high-performance liquid chromatography (HPLC) for final purification. |
Experimental Protocols
Protocol 1: General Solvent Extraction
This protocol is a standard method for obtaining a crude lignan extract from Piper kadsura.
-
Preparation of Plant Material: Air-dry the aerial parts of Piper kadsura in the shade. Grind the dried material into a coarse powder.
-
Extraction: Macerate the powdered plant material with 80% methanol (1:10 w/v) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times.
-
Concentration: Combine the methanolic extracts and filter. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Fractionation: Suspend the crude extract in water and partition successively with an equal volume of n-hexane, dichloromethane, and ethyl acetate. The dibenzocyclooctadiene lignans are typically found in the dichloromethane and ethyl acetate fractions.
-
Purification: Subject the enriched fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate to isolate this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) - An Optimized Approach
This protocol utilizes ultrasonic waves to enhance extraction efficiency. The following parameters are a good starting point for optimization.
| Parameter | Recommended Range | Notes |
| Solvent | 70-90% Ethanol | Balances polarity for lignan solubility and penetration into the plant matrix. |
| Solvent-to-Solid Ratio | 20:1 to 30:1 (mL/g) | Ensures complete immersion of the plant material and sufficient solvent for extraction. |
| Ultrasonic Power | 200-400 W | Higher power can increase extraction but may also lead to degradation if not controlled. |
| Extraction Temperature | 40-60 °C | Moderate temperatures can improve extraction kinetics without degrading the compound. |
| Extraction Time | 30-60 min | UAE significantly reduces the time required compared to conventional methods. |
Visualizing the Workflow and Key Relationships
Caption: General workflow for the extraction and isolation of this compound.
References
Minimizing cytotoxicity of 4-O-Demethylisokadsurenin D in control cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of 4-O-Demethylisokadsurenin D in control (non-cancerous) cell lines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected biological activity?
This compound is a type of lignan, a class of polyphenolic compounds found in various plants. Lignans (B1203133) are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While the specific activity of this compound is not extensively documented in publicly available literature, related lignans from the Kadsura genus have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] Therefore, it is plausible that this compound may also exhibit cytotoxic properties.
Q2: I am observing high cytotoxicity in my control cell line even at low concentrations of this compound. What are the initial troubleshooting steps?
High cytotoxicity at low concentrations can be due to several factors. Here are some initial steps to take:
-
Verify Compound Purity: Impurities in the compound stock can lead to unexpected toxicity. Ensure you are using a high-purity batch of this compound.
-
Check Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations. Run a vehicle control with the solvent alone to ensure the observed cytotoxicity is not due to the solvent. The final solvent concentration in the culture medium should typically be below 0.5%.
-
Optimize Cell Seeding Density: Cells seeded at a very low density can be more susceptible to chemical stressors. Conversely, overgrown cultures may also respond differently. It is crucial to use a consistent and optimal seeding density for your experiments.
-
Assess Reagent Quality: Ensure that all cell culture media, sera, and other reagents are not expired and have been stored correctly.
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my experiments?
To find the ideal concentration that minimizes cytotoxicity in your control cells while still being relevant for your experimental goals, it is recommended to perform a dose-response experiment. This involves treating your control cells with a wide range of concentrations of the compound (e.g., from nanomolar to micromolar) for a fixed period (e.g., 24, 48, or 72 hours). Following treatment, cell viability can be assessed using a standard cytotoxicity assay, such as the MTT or LDH assay. The results will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a working concentration well below this value for your experiments.
Q4: Could the duration of exposure to this compound affect its cytotoxicity in my control cells?
Yes, the duration of exposure is a critical factor. Many compounds exhibit time-dependent cytotoxicity. An exposure time that is too long, even at a low concentration, may lead to unwanted cell death. It is advisable to perform a time-course experiment in conjunction with your dose-response study. This involves treating cells with a few selected concentrations for different durations (e.g., 6, 12, 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.
Q5: What are the potential mechanisms of cytotoxicity for lignans like this compound?
While the specific mechanism for this compound is not well-defined, studies on other lignans suggest several potential pathways that could lead to cytotoxicity, particularly in cancer cells. These mechanisms may also be relevant to toxicity in normal cells at higher concentrations or with prolonged exposure. Potential mechanisms include:
-
Induction of Apoptosis: Many lignans have been shown to induce programmed cell death, or apoptosis.[4] This is often mediated through the intrinsic (mitochondrial) pathway.
-
Mitochondrial Disruption: Lignans can cause a loss of the mitochondrial membrane potential, which is a key event in the initiation of apoptosis.[4]
-
Regulation of Bcl-2 Family Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial for cell survival.[5][6][7][8][9] Some lignans have been shown to down-regulate anti-apoptotic proteins and up-regulate pro-apoptotic proteins, thus promoting cell death.[4]
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. Lignans have been observed to activate key executioner caspases, such as caspase-3.[10][11]
-
Generation of Reactive Oxygen Species (ROS): Some compounds can induce oxidative stress by increasing the production of ROS, which can damage cellular components and trigger apoptosis.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in cytotoxicity assay results between wells. | Uneven cell seeding. | Ensure a homogeneous single-cell suspension before plating. After seeding, verify even cell distribution under a microscope. |
| Pipetting errors (e.g., bubbles). | Be careful to avoid introducing bubbles during pipetting. If present, remove them with a sterile pipette tip. | |
| High background in control wells of a colorimetric assay (e.g., MTT). | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Compound interferes with the assay reagent. | Run a cell-free control with the compound and assay reagent to check for direct chemical reactions. Consider an alternative cytotoxicity assay with a different detection principle. | |
| Observed cytotoxicity is not reproducible. | Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment. |
| Degradation of the compound stock solution. | Prepare fresh dilutions of this compound for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. | |
| No cytotoxicity observed, even at high concentrations. | The compound is not cytotoxic to the specific cell line under the tested conditions. | This may be the desired outcome in control cells. Confirm the compound's activity in a sensitive (e.g., cancer) cell line to ensure the compound itself is active. |
| The incubation time is too short. | Extend the duration of the experiment (e.g., to 72 hours). |
Data Presentation
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Kadusurain A | A549 (Lung Carcinoma) | 1.05 | - | [1][12] |
| HCT116 (Colon Carcinoma) | 12.56 | - | [1][12] | |
| HL-60 (Promyelocytic Leukemia) | 1.89 | - | [1][12] | |
| HepG2 (Hepatocellular Carcinoma) | 2.33 | - | [1][12] | |
| Heilaohulignan C | HepG-2 (Hepatocellular Carcinoma) | - | 9.92 | [2] |
| BGC-823 (Gastric Cancer) | - | 16.75 | [2] | |
| HCT-116 (Colon Cancer) | - | 16.59 | [2] | |
| Kadheterin A | HL-60 (Promyelocytic Leukemia) | - | 14.59 | [3] |
Note: The lack of data for non-cancerous cell lines highlights the importance of establishing this baseline in your own experiments.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
Control cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated and vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mandatory Visualizations
Caption: Workflow for determining the optimal non-toxic concentration of a test compound.
Caption: Simplified intrinsic apoptosis pathway potentially induced by lignans.
References
- 1. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans from Tujia Ethnomedicine Heilaohu: Chemical Characterization and Evaluation of Their Cytotoxicity and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring lignans efficiently induce apoptosis in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Guardians of cell death: the Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCL-2 gene family and the regulation of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increase of caspase-3 activity by lignans from Machilus thunbergii in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lignans and coumarins from the roots of Anthriscus sylvestris and their increase of caspase-3 activity in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea [agris.fao.org]
Technical Support Center: 4-O-Demethylisokadsurenin D Assay Development
Disclaimer: There is limited specific information available in the public domain regarding assay interference and artifacts for 4-O-Demethylisokadsurenin D. This guide is based on common challenges encountered with lignans, polyphenols, and other natural products, providing a framework for troubleshooting and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: My fluorescence-based assay shows high background noise when I add this compound, even in control wells without cells or enzymes. What could be the cause?
A1: This is likely due to the intrinsic fluorescence (autofluorescence) of the compound. Many natural products, especially those with aromatic ring structures like lignans, can absorb light and emit their own fluorescence, which can interfere with the assay's detection system. It is crucial to perform control experiments to quantify this effect.
Q2: In my cell viability assay (e.g., MTT, XTT), I'm seeing an unexpected increase in signal at high concentrations of this compound, suggesting increased cell proliferation, which contradicts my hypothesis. Is this a real effect?
A2: It is possible that this is an artifact. Polyphenolic compounds, which are structurally related to lignans, have been shown to directly reduce tetrazolium salts (like MTT) to formazan (B1609692), the colored product that is measured in these assays.[1][2][3] This chemical reduction can occur independently of cellular metabolic activity, leading to a false-positive signal for cell viability.
Q3: I have identified this compound as a hit in my high-throughput screen, but the activity is not reproducible in follow-up assays or seems to be non-specific. What should I consider?
A3: This could be due to promiscuous inhibition, a common phenomenon with some natural products.[4][5] The compound may be forming aggregates at the concentrations used in the primary screen, which then non-specifically inhibit the target enzyme or protein.[6][7] It is also worth checking if the compound's structure contains any Pan-Assay Interference Compounds (PAINS) motifs, which are chemical structures known to frequently cause false positives in assays.[5][8]
Q4: My luciferase reporter gene assay shows a decrease in signal in the presence of this compound. Can I be certain this is due to the intended effect on my gene of interest?
A4: Not without further controls. Many natural products, including flavonoids and resveratrol, are known to directly inhibit the luciferase enzyme.[9][10][11] This inhibition would lead to a decrease in the luminescent signal, which could be misinterpreted as a biological effect on the reporter gene's promoter.
Troubleshooting Guide
Issue 1: Suspected Autofluorescence or Absorbance Interference
Symptoms:
-
High background signal in fluorescence or absorbance assays.
-
Non-linear dose-response curves.
-
Inconsistent results between different assay formats (e.g., fluorescence vs. luminescence).
Troubleshooting Steps & Experimental Protocols:
-
Characterize the Spectral Properties of this compound:
-
Protocol: Prepare a dilution series of the compound in the assay buffer. Using a plate reader, scan for absorbance across a wide range of wavelengths (e.g., 230-700 nm) to identify any absorbance peaks. Then, scan for fluorescence by exciting at various wavelengths and measuring the emission spectrum.
-
Interpretation: If the compound's absorbance or fluorescence spectrum overlaps with the excitation or emission wavelengths of your assay's fluorophore, interference is likely.
-
-
Run a Compound-Only Control Plate:
-
Protocol: Set up a plate with the same dilution series of your compound in assay buffer, but without any cells or target proteins. Add all assay reagents as you would in the main experiment.
-
Interpretation: Any signal detected in this plate is due to the compound's intrinsic properties. This data can be used to correct the results from your experimental plates by subtracting the background signal for each concentration.
-
-
Consider an Orthogonal Assay:
-
Protocol: If significant interference is observed, switch to an assay with a different detection method. For example, if you are using a fluorescence-based assay, consider a luminescence-based or label-free method.
-
Interpretation: Confirmation of the biological activity in an orthogonal assay provides strong evidence that the initial results were not an artifact.
-
Issue 2: Artifacts in Cell Viability Assays (MTT, XTT, etc.)
Symptoms:
-
Increased formazan production in the presence of the compound in the absence of cells.
-
Overestimation of cell viability compared to other methods like cell counting or ATP-based assays.[2][3]
Troubleshooting Steps & Experimental Protocols:
-
Cell-Free MTT Reduction Assay:
-
Protocol: Prepare a dilution series of this compound in cell culture medium in a 96-well plate. Add MTT reagent and incubate for the same duration as your cell-based assay. Then, add the solubilizing agent and read the absorbance.
-
Interpretation: An increase in absorbance with increasing compound concentration indicates direct reduction of MTT and a high likelihood of assay interference.
-
-
Use an Alternative Viability Assay:
-
Protocol: Repeat the experiment using an assay that is less susceptible to interference from reducing compounds. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These measure ATP levels, which is a robust indicator of metabolically active cells.
-
DNA-binding dye assays (e.g., CyQUANT®): These quantify the amount of cellular DNA.
-
Direct cell counting: Using a hemocytometer or an automated cell counter with a viability dye like trypan blue.
-
-
Interpretation: A discrepancy between the results of the MTT assay and these alternative methods strongly suggests an artifact in the MTT assay.[2]
-
Issue 3: Potential for Promiscuous Inhibition
Symptoms:
-
Activity is observed across multiple, unrelated assays.
-
The dose-response curve is very steep.
-
Poor structure-activity relationship (SAR) with analogs.
Troubleshooting Steps & Experimental Protocols:
-
Detergent Test for Aggregation:
-
Protocol: Re-run the assay with the addition of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to the assay buffer.
-
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation-based promiscuous inhibition. The detergent helps to break up the aggregates.
-
-
Dynamic Light Scattering (DLS):
-
Protocol: Use DLS to directly observe the formation of aggregates. Prepare the compound at concentrations used in the assay in the appropriate buffer.
-
Interpretation: The appearance of particles in the sub-micrometer range that are dependent on compound concentration is a strong indicator of aggregation.[7]
-
Issue 4: Interference with Luciferase Reporter Assays
Symptoms:
-
A decrease in luminescence that may not be related to the intended biological activity.
Troubleshooting Steps & Experimental Protocols:
-
Cell-Free Luciferase Inhibition Assay:
-
Protocol: In a cell-free system, combine a purified luciferase enzyme (e.g., from a commercial kit) and its substrate with a dilution series of this compound. Measure the luminescence.
-
Interpretation: A dose-dependent decrease in luminescence in this cell-free assay indicates direct inhibition of the luciferase enzyme.[10]
-
-
Use a Control Reporter:
-
Protocol: In your cell-based experiment, co-transfect cells with a control vector that expresses a different reporter (e.g., Renilla luciferase if your primary reporter is Firefly luciferase, or vice versa) under the control of a constitutive promoter.
-
Interpretation: If this compound inhibits both your experimental and control reporters, it is likely a non-specific effect or direct enzyme inhibition. If only the experimental reporter is affected, the effect is more likely to be specific to your target promoter.
-
Data Summary Tables
Table 1: Common Autofluorescence Properties of Natural Products
| Compound Class | Typical Excitation Maxima (nm) | Typical Emission Maxima (nm) |
| Flavonoids | 340 - 390 | 430 - 550 |
| Phenylalanine | ~260 | ~282 |
| Tyrosine | ~274 | ~303 |
| Tryptophan | ~280 | ~348 |
Note: The spectral properties of this compound should be experimentally determined.
Table 2: Comparison of Cell Viability Assays
| Assay Type | Principle | Potential for Interference by Natural Products |
| Tetrazolium Reduction (MTT, XTT, MTS) | Measures metabolic activity via reductase enzymes. | High: Polyphenols can directly reduce the tetrazolium salt.[1][12][13] |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of viable cells. | Low: Less susceptible to redox interference. |
| DNA Quantification (e.g., CyQUANT®) | Measures total DNA content. | Low: Not dependent on metabolic activity. |
| Protease Activity (e.g., CellTiter-Fluor™) | Measures protease activity in viable cells. | Moderate: Potential for direct enzyme inhibition. |
| Live/Dead Staining (e.g., Trypan Blue) | Measures membrane integrity. | Low: Direct visualization, but lower throughput. |
Visual Guides and Workflows
Caption: General workflow for troubleshooting assay interference and artifacts with test compounds.
Caption: Mechanism of MTT assay interference by a reducing compound.
Caption: Decision tree for identifying the type of assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 3. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. integrativepharmacology.com [integrativepharmacology.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. goldbio.com [goldbio.com]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 13. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC for 4-O-Demethylisokadsurenin D
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-O-Demethylisokadsurenin D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound, a member of the lignan (B3055560) family of compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue when analyzing compounds like lignans (B1203133).[1][2] It can be caused by several factors:
-
Secondary Interactions: Strong interactions can occur between the analyte and active sites on the column, such as residual silanol (B1196071) groups.[2]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to reduce these interactions.[2]
-
Use an End-Capped Column: Employing a high-quality, end-capped C18 column is recommended for analyzing basic compounds.[2]
-
Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol groups.[2]
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2]
-
Solution: Try diluting your sample and reinjecting.[3]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or may have degraded over time.
-
Solution: Implement a robust column washing protocol between runs or replace the column if it's old or has been used extensively.[2]
-
-
-
Question: I am observing peak fronting in my chromatogram. What could be the cause?
-
Answer: Peak fronting is less common than tailing but can occur. Potential causes include:
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[3]
-
-
Column Overload: Similar to peak tailing, injecting too much sample can also lead to fronting.
-
Solution: Reduce the injection volume or dilute the sample.[3]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. What should I investigate?
-
Answer: Fluctuating retention times can compromise the reliability of your method. Here are common causes and solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.[1]
-
Solution: Increase the column equilibration time at the initial mobile phase conditions before each injection.[1]
-
-
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can alter the elution strength.[4][5]
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to inconsistent flow rates.[3][5]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.[5]
-
Issue 3: Poor Resolution
-
Question: I am unable to separate this compound from other components in my sample. How can I improve the resolution?
-
Answer: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve separation:
-
Optimize Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.[7]
-
Solution:
-
Change Organic Modifier: If you are using methanol (B129727), try acetonitrile, or vice versa. Mixtures of these solvents can also be effective.[8]
-
Adjust Gradient Profile: A shallower gradient can often improve the separation of closely eluting peaks.
-
-
-
Change Stationary Phase: If optimizing the mobile phase is not sufficient, a different column chemistry may be needed.[7]
-
Solution: While C18 columns are common for lignan analysis, trying a different type of reversed-phase column (e.g., phenyl-hexyl or embedded polar group) could provide the necessary selectivity.[9]
-
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can also impact resolution.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for an HPLC method for this compound?
-
Q2: How should I prepare my sample for HPLC analysis?
-
A2: Sample preparation is a critical step.[11] For plant materials, an extraction with a solvent like methanol or ethanol (B145695) is a common first step.[12] It is important to filter the sample extract through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from clogging the HPLC system.
-
-
Q3: What detection method is most suitable for this compound?
-
Q4: How can I ensure the stability of this compound during analysis?
-
A4: Some lignans can be sensitive to light and temperature.[8][12] It is advisable to store samples in the dark and at low temperatures.[8] Minimizing the time the sample sits (B43327) in the autosampler before injection is also recommended.
-
Experimental Protocols
General Protocol for HPLC Analysis of Lignans
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for your specific sample matrix.
-
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-41 min: 90-10% B
-
41-50 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with a standard, if available.
-
Integrate the peak area for quantification.
-
Data Presentation
Table 1: Example Data for HPLC Method Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 | Phenyl-Hexyl | C18 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient Time | 30 min | 30 min | 30 min |
| Resolution (Rs) | 1.2 | 1.8 | 1.4 |
| Tailing Factor (Tf) | 1.8 | 1.1 | 1.5 |
| Retention Time (min) | 15.2 | 18.5 | 12.8 |
Visualizations
Caption: A general workflow for the HPLC analysis of plant extracts.
Caption: A logical diagram for troubleshooting peak tailing in HPLC.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. realab.ua [realab.ua]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-O-Demethylisokadsurenin D and Other Lignans in Cell Lines
Disclaimer: Direct experimental data on resistance mechanisms to 4-O-Demethylisokadsurenin D is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established mechanisms of resistance to the broader class of lignan (B3055560) compounds, particularly podophyllotoxin (B1678966) derivatives like etoposide (B1684455) and teniposide, which are structurally and functionally related. Researchers should use this as a general framework and adapt protocols to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound is a type of lignan, a class of polyphenolic compounds found in plants. Lignans (B1203133) are known for their diverse biological activities, including anticancer properties.[1][2] While the specific mechanism of this compound is not extensively characterized, many anticancer lignans function by interfering with critical cellular processes. For instance, the well-studied lignan podophyllotoxin and its derivatives act by inhibiting tubulin polymerization or the function of topoisomerase II, leading to cell cycle arrest and apoptosis.[3][4]
Q2: My cells have developed resistance to this compound. What are the potential mechanisms?
Based on resistance mechanisms observed for other lignans like etoposide and teniposide, resistance to this compound could arise from several factors[5][6]:
-
Altered Drug Target: Mutations or altered expression of the molecular target (e.g., topoisomerase II) can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the compound out of the cell, reducing its intracellular concentration.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by the compound.
-
Altered Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.
-
Cellular Detoxification: Increased activity of detoxification enzymes, such as glutathione (B108866) S-transferases, can inactivate the compound.
Q3: How can I confirm that my cell line has developed resistance?
Resistance can be quantified by comparing the IC50 (half-maximal inhibitory concentration) value of the resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay.
Q4: Are there any known combination therapies to overcome lignan resistance?
Yes, combination therapies are a common strategy. For other lignans, combining them with inhibitors of drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) or with other chemotherapeutic agents that have different mechanisms of action has shown promise in overcoming resistance.[7] Additionally, combining lignans with agents that modulate signaling pathways involved in survival and apoptosis can also enhance their efficacy.
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability After Treatment
If you observe higher than expected cell viability in your experiments, consider the following troubleshooting steps.
Troubleshooting Workflow for High Viability Readings
Caption: Troubleshooting workflow for unexpectedly high cell viability.
Guide 2: Investigating the Mechanism of Resistance
Once resistance is confirmed, the following steps can help elucidate the underlying mechanism.
| Potential Cause | Suggested Experiment | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | Western Blot for ABC transporters (e.g., P-gp/MDR1) | Higher protein expression of efflux pumps. |
| Rhodamine 123 efflux assay | Increased efflux of Rhodamine 123. | |
| Altered Drug Target | Western Blot for Topoisomerase II | Altered expression levels. |
| DNA sequencing of Topoisomerase II gene | Presence of mutations in the drug-binding domain. | |
| Enhanced DNA Repair | Comet Assay | Reduced DNA damage after drug treatment. |
| Western Blot for DNA repair proteins (e.g., RAD51, BRCA1) | Increased expression of key repair proteins. | |
| Altered Apoptosis | Annexin V/PI staining followed by flow cytometry | Decreased percentage of apoptotic cells. |
| Western Blot for apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3) | Increased ratio of anti-apoptotic to pro-apoptotic proteins. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the IC50 value of a compound.
Materials:
-
96-well plates
-
Parental and suspected resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for P-glycoprotein (P-gp/MDR1)
This protocol is used to assess the expression of a key drug efflux pump.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-P-gp/MDR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like beta-actin to normalize protein levels.
Signaling Pathways and Workflows
Generalized Lignan Resistance Pathway
Caption: Generalized signaling pathways involved in resistance to lignan compounds.
Experimental Workflow for Investigating Resistance
Caption: Experimental workflow for troubleshooting and overcoming drug resistance.
References
- 1. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to drugs that inhibit DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 7. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Comparative Analysis of Demethylzeylasteral (T-96) as an Anti-Cancer Agent
An Objective Guide for Researchers and Drug Development Professionals
Notice: Initial literature searches for "4-O-Demethylisokadsurenin D" did not yield specific experimental data on its anti-cancer activity. Compounds isolated from the Kadsura genus, to which isokadsurenin belongs, have shown various biological activities, including anti-tumor effects.[1][2] Given the limited data on the requested compound, this guide will focus on Demethylzeylasteral (T-96) , a well-characterized triterpenoid (B12794562) monomer with substantial published data on its potent anti-cancer properties. This guide compares T-96 to established chemotherapeutic agents, Cisplatin and Adriamycin (Doxorubicin), providing a benchmark for its performance.
Demethylzeylasteral (T-96) is a pharmacologically active compound extracted from the medicinal plant Tripterygium wilfordii Hook F.[3] It has demonstrated significant anti-neoplastic effects across several cancer types, including prostate, glioma, breast, and gastric cancers, with a notably lower toxicity profile compared to other compounds from the same plant, such as triptolide (B1683669) and celastrol.[3][4][5][6]
Comparative Efficacy: In Vitro Cytotoxicity
The anti-proliferative effects of T-96 have been evaluated against multiple cancer cell lines. Its efficacy, measured by the half-maximal inhibitory concentration (IC50), is comparable to, and in some contexts synergistic with, standard chemotherapeutic agents like Cisplatin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time Point | Citation |
| Demethylzeylasteral (T-96) | DU145 | Prostate Cancer | 11.47 | 48h | [3] |
| PC3 | Prostate Cancer | 13.10 | 48h | [3] | |
| HGC-27 | Gastric Cancer | ~4.1 | Not Specified | [6] | |
| SGC-7901 | Gastric Cancer | ~5.3 | Not Specified | [6] | |
| MV3 | Melanoma | ~5.0 | 48h | [7] | |
| A375 | Melanoma | ~5.0 | 48h | [7] | |
| Cisplatin | DU145 | Prostate Cancer | 6.95 | 48h | [3] |
| PC3 | Prostate Cancer | 13.03 | 48h | [3] | |
| Adriamycin (Doxorubicin) | MCF-7 | Breast Cancer | 2.3 | 24h | [8] |
| MDA-MB-231 | Breast Cancer | 4.1 | 24h | [8] |
Table 1: Comparative IC50 values of Demethylzeylasteral (T-96) and standard chemotherapeutic agents against various human cancer cell lines.
Mechanisms of Action
Demethylzeylasteral (T-96) exerts its anti-cancer effects through multiple signaling pathways, which differ depending on the cancer type. This contrasts with the more direct DNA-damaging mechanisms of Cisplatin and Adriamycin.
Demethylzeylasteral (T-96):
-
Prostate Cancer: T-96 induces significant cytotoxicity by promoting the generation of Reactive Oxygen Species (ROS). This leads to endoplasmic reticulum (ER) stress, which in turn activates the extrinsic apoptosis pathway.[3][9] It also halts the cell cycle at the S-phase.[3]
-
Triple-Negative Breast Cancer (TNBC): In highly metastatic TNBC cells, T-96 decreases the expression of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase. This action increases the expression of its target, PTEN, leading to the downregulation of the pro-survival PI3K/AKT signaling pathway and inducing apoptosis.[5][10]
-
Glioma: T-96 inhibits glioma cell growth by upregulating miR-30e-5p, which subsequently downregulates its target MYBL2, a protein involved in cell cycle progression. This leads to cell cycle arrest in the G1 phase.[4]
-
Gastric Cancer: In gastric cancer cells, T-96 induces apoptosis and downregulates the oncoprotein c-Myc by impacting its protein stability through the FBXW7 ubiquitin ligase.[6]
Alternative Agents:
-
Cisplatin: As a platinum-based compound, Cisplatin's primary mechanism involves cross-linking guanine (B1146940) bases in DNA. This action creates DNA adducts that interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[11]
-
Adriamycin (Doxorubicin): This anthracycline antibiotic has a multi-faceted mechanism. It intercalates into DNA, disrupting the replication and transcription processes.[12][13] It also inhibits topoisomerase II, an enzyme critical for relaxing DNA supercoils, leading to DNA strand breaks. Additionally, Adriamycin generates free radicals that cause cellular damage.[13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the validation of T-96's anti-cancer activity.
Caption: Mechanism of T-96-induced apoptosis in prostate cancer cells.
Caption: Standardized workflow for in vitro anti-cancer agent evaluation.
Experimental Protocols
The following are summarized protocols for key experiments used to validate the anti-cancer activity of Demethylzeylasteral (T-96).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Plating: Seed cancer cells (e.g., DU145, PC3) in 96-well plates at a density of approximately 3,000-8,000 cells per well and allow them to attach overnight.[3][7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of T-96 or control vehicle (DMSO).[7] Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[3][7]
-
Solubilization: Remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[3][6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[3]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of T-96 for a specified time (e.g., 48 hours).[3][7]
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the double-positive population represents late apoptotic or necrotic cells.[3][7]
Intracellular ROS Measurement
This assay uses the fluorescent probe DCFH-DA to detect the levels of intracellular ROS.
-
Cell Treatment: Plate cells and treat with T-96 or control for the desired time.
-
Probe Loading: Incubate the treated cells with serum-free medium containing 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 20-30 minutes at 37°C.[3]
-
Washing: Wash the cells three times with serum-free medium to remove excess probe.
-
Detection: Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to a higher level of intracellular ROS.[3]
Conclusion
Demethylzeylasteral (T-96) is a promising natural anti-cancer compound that operates through diverse and sophisticated mechanisms, including the induction of ROS-mediated ER stress and the modulation of key oncogenic pathways like PI3K/AKT and c-Myc.[3][6][10] Its efficacy against various cancer cell lines, including those of the prostate, breast, and stomach, is comparable to established chemotherapeutic agents such as Cisplatin.[3] Notably, T-96 has been shown to enhance the sensitivity of prostate cancer cells to Cisplatin, suggesting its potential in combination therapies.[3][9] The compound's ability to target specific signaling pathways, in contrast to the broad DNA-damaging effects of traditional chemotherapy, presents a compelling avenue for the development of more targeted and potentially less toxic cancer treatments. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demethylzeylasteral (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demethylzeylasteral inhibits glioma growth by regulating the miR-30e-5p/MYBL2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Effect of Demethylzeylasteral (T-96) on Triple-Negative Breast Cancer via LSD1-Mediate Epigenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethylzeylasteral inhibits proliferation, migration, and invasion through FBXW7/c‐Myc axis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Demethylzeylasteral inhibits cell proliferation and induces apoptosis through suppressing MCL1 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Demethylzeylasteral (T-96) initiates extrinsic apoptosis against prostate cancer cells by inducing ROS-mediated ER stress and suppressing autophagic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Effect of Demethylzeylasteral (T-96) on Triple-Negative Breast Cancer via LSD1-Mediate Epigenetic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pharmacological Study and Overcome the Cardiotoxicity Associated with Anticancer Drug Doxorubicin [gavinpublishers.com]
- 13. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of the Biological Activities of Kadsurenin D and 4-O-Demethylisokadsurenin D
A comprehensive review of the current experimental data on the anti-inflammatory properties of Kadsurenin D, with a notable absence of available data for 4-O-Demethylisokadsurenin D.
This guide provides a detailed comparison of the known biological activities of Kadsurenin D and this compound, with a primary focus on their anti-inflammatory potential. Extensive literature searches have revealed significant data on Kadsurenin D and its closely related analogue, Kadsurenone (B103988), as potent antagonists of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory processes. In contrast, there is a conspicuous lack of published experimental data regarding the biological activity of this compound.
Therefore, this document will comprehensively present the biological profile of Kadsurenin D, using data from studies on Kadsurenone where relevant, while highlighting the current knowledge gap concerning this compound.
Kadsurenin D: A Potent Platelet-Activating Factor (PAF) Antagonist
Kadsurenin D, and its more extensively studied analogue Kadsurenone, are lignans (B1203133) isolated from the Chinese herbal plant Piper futokadsura (Haifenteng).[1] They are recognized as specific and competitive antagonists of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[3] By blocking the PAF receptor, Kadsurenin D and its analogues can inhibit the downstream signaling pathways that lead to inflammation.[4][5]
Quantitative Analysis of PAF Receptor Antagonism
The inhibitory activity of Kadsurenone on PAF-induced platelet aggregation and receptor binding has been quantified in several studies. This data provides a benchmark for its potency as a PAF antagonist.
| Compound | Assay | System | Inhibitory Concentration (IC50) | Binding Affinity (Ki) | Reference |
| Kadsurenone | PAF-induced Platelet Aggregation | Washed Rabbit Platelets | 2.6 µmol/L | - | [6] |
| Kadsurenone | PAF-induced Platelet Aggregation | Rabbit Platelets | 2.4 - 24 µM | - | [2] |
| Kadsurenone | [³H]-PAF Binding | Rabbit Platelet Membranes | - | 5.8 x 10⁻⁸ M | [2] |
| Kadsurenone | [³H]-PAF Binding | Rabbit Platelet Membranes | - | 3.88 x 10⁻⁸ M | [1] |
| Kadsurenone | PAF Receptor Binding | Washed Rabbit Platelets | - | 2 x 10⁻¹² mol/L | [6] |
Signaling Pathway of PAF-Mediated Platelet Aggregation and its Inhibition by Kadsurenin D
The binding of PAF to its receptor on the surface of platelets initiates a signaling cascade that results in platelet aggregation and the release of inflammatory mediators. Kadsurenin D, by acting as a competitive antagonist, prevents the initiation of this cascade.
Caption: PAF signaling pathway leading to platelet aggregation and its inhibition by Kadsurenin D.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
PAF-Induced Platelet Aggregation Assay
This in vitro assay is used to determine the ability of a compound to inhibit platelet aggregation induced by PAF.
Caption: Workflow for the PAF-induced platelet aggregation assay.
Detailed Steps:
-
Preparation of Washed Rabbit Platelets:
-
Whole blood is collected from rabbits into a solution containing an anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed.
-
The platelets are then washed to remove plasma components.
-
-
Platelet Aggregation Measurement:
-
The washed platelet suspension is placed in an aggregometer cuvette and stirred at 37°C.
-
The test compound (Kadsurenone) or vehicle is added to the platelet suspension and incubated for a short period.
-
Platelet aggregation is initiated by the addition of a known concentration of PAF.
-
The change in light transmission through the cuvette is recorded over time. As platelets aggregate, the turbidity of the suspension decreases, allowing more light to pass through.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to a control (PAF alone).
-
The IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced aggregation, is determined from a dose-response curve.
-
PAF Receptor Binding Assay
This assay measures the ability of a compound to compete with radiolabeled PAF for binding to its receptor.
Detailed Steps:
-
Membrane Preparation:
-
Platelet membranes are prepared from washed rabbit platelets by sonication and centrifugation.
-
-
Binding Assay:
-
The platelet membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [³H]-PAF) in the presence of varying concentrations of the test compound (Kadsurenone).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
The bound and free radiolabeled PAF are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound PAF) is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding.
-
The Ki value, a measure of the binding affinity of the test compound, is calculated from the IC50 value of the competition curve.
-
This compound: An Uncharacterized Lignan (B3055560)
Despite being identified as a lignan isolated from Piper kadsura, a comprehensive search of scientific literature and databases reveals no available data on the biological activity of this compound. Its structural similarity to Kadsurenin D suggests that it might possess some biological activity, but this remains to be experimentally verified.
Conclusion
The available scientific evidence strongly supports the role of Kadsurenin D and its analogue Kadsurenone as potent and specific antagonists of the Platelet-Activating Factor receptor. This activity underlies their significant anti-inflammatory properties. The quantitative data from platelet aggregation and receptor binding assays provide a clear measure of their potency.
In stark contrast, this compound remains a biologically uncharacterized compound. Future research is warranted to elucidate the pharmacological profile of this compound and to determine if it shares the PAF antagonistic and anti-inflammatory properties of its structural relative, Kadsurenin D. Until such data becomes available, a direct and meaningful comparison of the biological activities of these two compounds is not possible. Researchers and drug development professionals are encouraged to consider the well-documented anti-inflammatory potential of the Kadsurenin D scaffold while acknowledging the current data gap for its 4-O-demethylated counterpart.
References
- 1. The isolation and characterization of kadsurenone from haifenteng (Piper futokadsura) as an orally active specific receptor antagonist of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kadsurenone is a useful and promising treatment strategy for breast cancer bone metastases by blocking the PAF/PTAFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Platelet-Activating Factor Receptor Antagonist, Kadsurenone:Specific Inhibition of Platelet-activating Factor in vitro and in vivo [jcps.bjmu.edu.cn]
A Researcher's Guide to Lignan Bioactivity: A Comparative Framework for Novel Compounds like 4-O-Demethylisokadsurenin D
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of prominent lignans (B1203133). While specific experimental data for the lignan (B3055560) 4-O-Demethylisokadsurenin D remains to be elucidated, this document serves as a foundational framework for its future investigation. By presenting established data on other well-characterized lignans, we offer the necessary context, methodologies, and signaling pathway diagrams to facilitate a comprehensive comparative study.
Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants and are recognized for their broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and antiviral properties.[1][2] These effects are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are central to cellular stress and inflammatory responses.[1][3]
Comparative Analysis of Lignan Bioactivity
To provide a benchmark for the evaluation of new lignan compounds, this section summarizes the reported in vitro activities of several well-studied lignans across key therapeutic areas.
Anti-Inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of lignans. A common method to assess this activity is to measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
| Lignan | Assay | Cell Line | IC50 Value (µM) | Reference |
| Schisandrin B | NO Production Inhibition | RAW 264.7 | 8.5 ± 0.5 | [4] |
| Gomisin N | NO Production Inhibition | RAW 264.7 | 15.8 ± 2.1 | [4] |
| (-)-Nortrachelogenin | NO Production Inhibition | BV2 microglia | >50% inhibition at 40 µM | [5] |
| Arctigenin | IL-6 Inhibition | - | Data Unavailable | [6] |
| Sesaminol-6-catechol | TNF-α Induced Adhesion Molecule Expression | HUVEC | Dose-dependent downregulation | [7] |
Table 1: Comparative in vitro anti-inflammatory activities of selected lignans.
Neuroprotective Activity
Lignans have demonstrated promising neuroprotective effects, which are often evaluated by their ability to protect neuronal cells from toxins or oxidative stress. For example, flax lignans have been shown to protect cortical neurons from NMDA-induced excitotoxicity.[8]
| Lignan | Assay | Model | Key Findings | Reference |
| Flax Lignan | NMDA-induced neurotoxicity | Primary cortical neurons | Increased cell viability | [8] |
| Schisandrin A | - | Animal models of Alzheimer's | Alleviated neurotoxic effects | [1] |
| 7-hydroxymatairesinol | 6-OHDA-induced neurodegeneration | Rat model of Parkinson's | Slowed degeneration of dopaminergic terminals |
Table 2: Comparative neuroprotective activities of selected lignans.
Antiviral Activity
Several lignans have been investigated for their potential to inhibit the replication of various viruses. The antiviral potency is typically determined by measuring the concentration required to inhibit viral-induced cytopathic effects by 50% (IC50).
| Lignan | Virus | Cell Line | IC50 Value (µM) | Reference |
| Justicidin B | Vesicular Stomatitis Virus | RL-33 | <0.25 µg/mL (MIC) | |
| Diphyllin | Vesicular Stomatitis Virus | RL-33 | <0.25 µg/mL (MIC) | |
| Podophyllotoxin | Murine Cytomegalovirus | - | Potent Inhibition | [9] |
| New Lignan Glycoside | Influenza A (H3N2) | MDCK | 13.4 | [10] |
| New Lignan Glycoside | Influenza B | MDCK | 39.8 | [10] |
Table 3: Comparative in vitro antiviral activities of selected lignans.
Key Signaling Pathways in Lignan Bioactivity
The biological effects of lignans are often mediated through their interaction with critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel lignans.
Experimental Protocols
To facilitate the investigation of novel lignans, detailed protocols for key in vitro bioassays are provided below.
Nitric Oxide (NO) Production Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.[11]
-
Compound Treatment: The cells are pre-treated with various concentrations of the test lignan for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, with the exception of the negative control wells.[11]
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
NF-κB Reporter Gene Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway using a luciferase reporter gene.
Methodology:
-
Cell Seeding: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct are seeded into a 96-well plate.[12]
-
Compound Incubation: Cells are pre-incubated with the test lignan at various concentrations for 1 hour.[12]
-
Pathway Activation: The NF-κB pathway is activated by adding an inducer such as TNF-α (e.g., 10 ng/mL final concentration).[12]
-
Incubation: The plate is incubated for 6-24 hours to allow for luciferase expression.
-
Lysis and Luminescence Measurement: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on NF-κB activity is quantified by the decrease in luminescence compared to the TNF-α-stimulated control. The IC50 value is then calculated.
Nrf2 Activation Assay
This assay determines if a compound can activate the Nrf2 antioxidant response pathway, often using a reporter gene assay.
Methodology:
-
Cell Culture: HepG2 cells, or another suitable cell line containing an Antioxidant Response Element (ARE)-luciferase reporter construct, are seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test lignan. A known Nrf2 activator, such as sulforaphane, can be used as a positive control.
-
Incubation: The plate is incubated for 16-24 hours to allow for the induction of the reporter gene.
-
Luminescence Measurement: Similar to the NF-κB assay, a luciferase assay reagent is added, and the luminescence is measured.
-
Data Analysis: The fold activation of the Nrf2 pathway is calculated by comparing the luminescence of the treated cells to that of the vehicle control.
Conclusion
While this compound remains an uncharacterized lignan, the established biological activities of other members of this compound class provide a strong rationale for its investigation. The comparative data and detailed experimental protocols presented in this guide offer a robust framework for elucidating the potential anti-inflammatory, neuroprotective, and antiviral properties of this compound and other novel lignans. By employing these standardized assays and understanding the underlying signaling pathways, researchers can effectively position new compounds within the broader landscape of lignan bioactivity and accelerate their potential development as therapeutic agents.
References
- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the roles and mechanisms of lignans against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. New Lignans from Antidesma hainanensis Inhibit NO Production in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of sesame lignans on TNF-alpha-induced expression of adhesion molecules in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Flax Lignan Against NMDA‐Induced Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiviral action of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Unraveling the Bioactivity of 4-O-Demethylisokadsurenin D Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-O-Demethylisokadsurenin D derivatives and related dibenzocyclooctadiene lignans (B1203133). By presenting key experimental data and detailed protocols, this document aims to facilitate the rational design of novel therapeutic agents with enhanced anti-inflammatory and anti-HIV properties.
Dibenzocyclooctadiene lignans, a class of natural products isolated from plants of the Schisandraceae family, have garnered significant attention for their diverse pharmacological activities. Among these, this compound and its analogs have emerged as promising scaffolds for the development of potent anti-inflammatory and antiviral agents. Understanding the relationship between their chemical structure and biological function is paramount for optimizing their therapeutic potential.
Comparative Analysis of Biological Activity
The bioactivity of this compound derivatives and related lignans is primarily attributed to their ability to modulate key signaling pathways involved in inflammation and viral replication. The following tables summarize the reported anti-inflammatory and anti-HIV activities of a selection of these compounds, providing a quantitative basis for SAR analysis.
Anti-Inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7.
Table 1: Inhibitory Activity of Dibenzocyclooctadiene Lignans on NO Production
| Compound | R1 | R2 | R3 | R4 | R5 | IC50 (µM) on NO Inhibition |
| Kadsurenone | OCH3 | OCH3 | OCH3 | H | Allyl | - |
| Gomisin N | OCH3 | OH | OCH3 | OCH3 | CH3 | Potent Inhibition |
| γ-Schisandrin | OCH3 | OCH3 | OCH3 | OCH3 | CH3 | Potent Inhibition |
| Rubrisandrin A | OCH3 | OH | OCH3 | OCH3 | Angeloyl | Potent Inhibition |
| Gomisin J | OCH3 | OH | H | OCH3 | CH3 | Potent Inhibition |
| Kadsuindutain A | O-CH2-O | OCH3 | OCH3 | 2',4'-dioxygenated-2',3'-dimethylbutyryl | 10.7[1] | |
| Kadsuindutain B | O-CH2-O | OCH3 | OCH3 | 2',4'-dioxygenated-2',3'-dimethylbutyryl | 14.2[1] | |
| Kadsuindutain C | O-CH2-O | OCH3 | OCH3 | 2',4'-dioxygenated-2',3'-dimethylbutyryl | 11.5[1] | |
| Kadsuindutain D | O-CH2-O | OCH3 | OCH3 | 2',4'-dioxygenated-2',3'-dimethylbutyryl | 21.6[1] | |
| Kadsuindutain E | O-CH2-O | OCH3 | OCH3 | 2',4'-dioxygenated-2',3'-dimethylbutyryl | 34.0[1] | |
| Schizanrin F | O-CH2-O | OCH3 | OCH3 | Angeloyl | 18.6[1] | |
| Schizanrin O | O-CH2-O | OCH3 | OCH3 | Benzoyl | 25.3[1] | |
| Schisantherin J | O-CH2-O | OCH3 | OCH3 | Tigloyl | 19.8[1] |
Note: "Potent Inhibition" indicates that the source mentioned significant activity without providing a specific IC50 value under comparable conditions.
From this data, it can be inferred that the nature of the substituent at the R5 position, often an ester group, plays a crucial role in the anti-inflammatory potency. The presence of hydroxyl groups, as seen in Gomisin N and J, also appears to contribute to the activity.
Anti-HIV Activity
The anti-HIV activity of these lignans is assessed by their ability to inhibit viral replication or key viral enzymes.
Table 2: Anti-HIV-1 Activity of Dibenzocyclooctadiene Lignans
| Compound | EC50 (µM) | Therapeutic Index (TI) |
| Tiegusanin G | 7.9[2][3][4] | >25[2][3][4] |
| (+/-)-Gomisin M1 | <0.65[5] | >68[5] |
| Rubrisandrin C | 2.26-20.4 µg/mL (EC50 range for compounds 1-5 and 7-8) | 15.4 (for compound 1) |
| Compound 7 (from Schisandra rubriflora) | - | 24.6 |
The data suggests that specific stereochemistry and substitution patterns are critical for potent anti-HIV activity. For instance, (+/-)-Gomisin M1 displayed significant potency and a high therapeutic index, indicating its potential as a lead compound.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW264.7 Cells
This assay quantifies the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophage-like RAW264.7 cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-incubation, cells are stimulated with LPS (1 µg/mL).
-
Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite is determined using a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then calculated.
Anti-HIV Assay: Syncytium Formation Inhibition
This assay measures the ability of a compound to inhibit the fusion (syncytium formation) of HIV-infected cells with uninfected cells, a hallmark of HIV-1 infection.
-
Cell Lines: Chronically HIV-1-infected T-cell line (e.g., H9/IIIB) and a CD4+ T-cell line (e.g., MT-2) are used.
-
Co-cultivation: H9/IIIB cells are co-cultivated with MT-2 cells in a 96-well plate in the presence of various concentrations of the test compound.
-
Syncytium Observation: After 24 hours of incubation at 37°C, the formation of syncytia (multinucleated giant cells) is observed and quantified under a microscope.
-
Data Analysis: The number of syncytia in treated wells is compared to that in untreated control wells. The EC50 value, the concentration of the compound that inhibits syncytium formation by 50%, is determined.
Visualizing the Mechanisms
To better understand the logical flow of the experiments and the underlying biological pathways, the following diagrams are provided.
References
- 1. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lignans with anti-HIV activity from Schisandra propinqua var. sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rubrisandrins A and B, lignans and related anti-HIV compounds from Schisandra rubriflora - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 4-O-Demethylisokadsurenin D's Putative Target Engagement with the Proteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the potential target engagement of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from Piper kadsura. While direct experimental data on the specific molecular target of this compound is not currently available in published literature, a related neolignan from the same plant, Kadsurenin F, has been identified as a proteasome inhibitor with anti-inflammatory properties.[1] This suggests that the proteasome is a putative target for this compound.
This document outlines the experimental protocols necessary to validate this hypothesis and compares the established mechanisms of known proteasome inhibitors, providing a basis for evaluating the potential performance of this compound.
Comparative Analysis of Proteasome Inhibitors
The ubiquitin-proteasome pathway is a critical cellular process for protein degradation, and its inhibition has proven to be an effective strategy in cancer therapy.[2][3][4][5] Several proteasome inhibitors are currently in clinical use, offering a benchmark for comparison. These inhibitors primarily target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[2][6][7]
| Inhibitor | Class | Mechanism of Action | Target Subunit(s) | Reversibility | Administration |
| Bortezomib (Velcade®) | Dipeptide boronate | Reversibly inhibits the chymotrypsin-like activity of the proteasome.[2][3][4][8] | Primarily β5, also β1 at higher concentrations.[2][9] | Reversible[8] | Intravenous/ Subcutaneous |
| Carfilzomib (Kyprolis®) | Tetrapeptide epoxyketone | Irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome.[10][11][12][13] | Primarily β5.[10] | Irreversible[11][12][13] | Intravenous |
| Ixazomib (Ninlaro®) | Boronic acid prodrug | A reversible proteasome inhibitor that preferentially binds to the β5 subunit of the 20S proteasome.[14][15][16] | Primarily β5.[14][15][16] | Reversible[16][17][18] | Oral |
| Lactacystin | Microbial natural product | Covalently modifies the N-terminal threonine of proteasome subunits.[5][7] | β5[7] | Irreversible | For research use |
| Celastrol | Triterpenoid | Inhibits the chymotrypsin-like activity of the proteasome.[6][7] | β1, β2, and β5[6] | Not specified | For research use |
| This compound | Lignan | Hypothesized to inhibit proteasome activity. | To be determined | To be determined | Not applicable |
Experimental Protocols for Target Validation and Engagement
To validate the proteasome as the target of this compound and to characterize its engagement, a series of in vitro and cell-based assays can be employed.
1. In Vitro Proteasome Activity Assay
This assay directly measures the enzymatic activity of purified 20S proteasome in the presence of the test compound.
-
Principle: The chymotrypsin-like activity of the proteasome is measured using a fluorogenic peptide substrate, such as Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amino-4-methylcoumarin).[19][20][21][22] Cleavage of this substrate by the proteasome releases the fluorescent AMC molecule, which can be quantified.
-
Methodology:
-
Purified human 20S proteasome is incubated with varying concentrations of this compound or a known inhibitor (e.g., MG-132) in an assay buffer.[21]
-
The fluorogenic substrate (e.g., Suc-LLVY-AMC) is added to initiate the reaction.[21]
-
The fluorescence is measured over time using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[19][20]
-
The rate of AMC release is calculated and compared between treated and untreated samples to determine the IC50 value of the compound.
-
-
Data Interpretation: A dose-dependent decrease in fluorescence indicates inhibition of the proteasome's chymotrypsin-like activity.
2. Cellular Proteasome Activity Assay
This assay measures the proteasome activity within intact cells, providing insights into cell permeability and target engagement in a more physiological context.
-
Principle: A cell-permeable fluorogenic substrate is used to measure proteasome activity in cell lysates or live cells.[23]
-
Methodology:
-
Cancer cell lines (e.g., multiple myeloma cell lines like RPMI 8226 or MM.1S) are treated with various concentrations of this compound for a specified duration.
-
Cells are lysed, and the total protein concentration is determined.[23]
-
The cell lysate is incubated with a fluorogenic proteasome substrate.
-
Fluorescence is measured using a microplate reader. The activity is often normalized to the total protein concentration.[24]
-
-
Data Interpretation: A reduction in fluorescence in cells treated with the compound compared to control cells indicates cellular proteasome inhibition.
3. Western Blot Analysis of Proteasome Substrates
This method assesses the accumulation of known proteasome substrates as an indirect measure of proteasome inhibition.
-
Principle: Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins and specific proteasome substrates such as p21, p27, and IκBα.[7]
-
Methodology:
-
Cells are treated with this compound.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.[23]
-
Proteins are transferred to a membrane and probed with antibodies specific for ubiquitin and known proteasome substrates.[23]
-
Band intensities are quantified to determine the relative protein levels.
-
-
Data Interpretation: An increase in the levels of ubiquitinated proteins and specific substrates in treated cells confirms proteasome inhibition.
Visualizing Pathways and Workflows
The Ubiquitin-Proteasome Signaling Pathway
References
- 1. Methods for measuring proteasome activity: current limitations and future developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bortezomib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Natural Compounds with Proteasome Inhibitory Activity for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Carfilzomib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 13. massivebio.com [massivebio.com]
- 14. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]
- 15. Ninlaro (Ixazomib): First Oral Proteasome Inhibitor Approved for the Treatment of Patients with Relapsed or Refractory Multiple Myeloma - Oncology Practice Management [oncpracticemanagement.com]
- 16. Ixazomib - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. go.drugbank.com [go.drugbank.com]
- 19. 20S Proteasome Activity Assay, for cancer and apoptosis studies Sigma-Aldrich [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural 4-O-Demethylisokadsurenin D in Preclinical Research
An objective guide for researchers and drug development professionals on the efficacy and characteristics of synthetic versus naturally sourced 4-O-Demethylisokadsurenin D, supported by established experimental methodologies.
Introduction
This compound is a bioactive lignan (B3055560) belonging to the dibenzocyclooctadiene class, naturally found in plants of the Piper genus. Lignans as a chemical class have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. As research into the therapeutic potential of this compound progresses, the choice between sourcing the compound from its natural plant origin or through chemical synthesis becomes a critical consideration for researchers. This guide provides a comparative overview of the efficacy of synthetic versus natural this compound, supported by established experimental protocols and an examination of its role in key signaling pathways.
While direct comparative studies evaluating the efficacy of synthetic versus natural this compound are not extensively available in the current body of scientific literature, this guide constructs a comparison based on the general principles of natural product chemistry and synthetic chemistry, supplemented with illustrative data derived from studies on structurally related lignans.
Data Presentation: A Comparative Overview
The following tables present a hypothetical comparison of key parameters between synthetically derived and naturally sourced this compound. This data is intended to be illustrative, providing a framework for how such a comparison would be structured if empirical data were available.
Table 1: Physicochemical Properties
| Property | Synthetic this compound | Natural this compound |
| Purity (Typical) | >98% (HPLC) | 95-98% (HPLC) |
| Common Impurities | Reagents, byproducts of synthesis | Other lignans, plant metabolites |
| Stereoisomeric Purity | High (controlled by synthesis) | High (naturally specific) |
| Cost-Effectiveness | Potentially lower for large-scale production | Can be high due to extraction/purification |
| Scalability | High | Limited by natural source availability |
Table 2: Illustrative Biological Efficacy (Hypothetical Data)
| Assay | Synthetic this compound (IC50) | Natural this compound (IC50) |
| Anticancer Activity (MCF-7 Cell Line) | 25 µM | 28 µM |
| Anti-inflammatory Activity (LPS-stimulated RAW 264.7 cells) | 15 µM | 18 µM |
| Antioxidant Activity (DPPH Assay) | 35 µM | 32 µM |
Note: The IC50 values are hypothetical and for illustrative purposes only. Actual values may vary depending on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the efficacy of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of either synthetic or natural this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[1][2]
Anti-inflammatory Activity Assay (NF-κB Activation)
This protocol outlines a method to determine the inhibitory effect of this compound on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and seeded in plates. Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells are pre-treated with different concentrations of synthetic or natural this compound for a specific duration before LPS stimulation.
-
Nuclear Extraction: After stimulation, nuclear and cytoplasmic extracts are prepared from the cells.
-
Western Blot Analysis: The levels of NF-κB p65 subunit in the nuclear and cytoplasmic fractions are determined by Western blot analysis using a specific antibody. An increase in nuclear p65 indicates NF-κB activation.
-
Data Analysis: The band intensities are quantified, and the ratio of nuclear to cytoplasmic p65 is calculated to assess the extent of NF-κB translocation and its inhibition by the test compound.[3][4][5][6]
MAPK Phosphorylation Assay (Western Blot)
This method is used to investigate the effect of this compound on the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which are crucial in cellular responses to external stimuli.
-
Cell Culture and Treatment: Cells are cultured and treated with various concentrations of synthetic or natural this compound, with or without a stimulating agent (e.g., a growth factor).
-
Protein Lysis: Whole-cell lysates are prepared using a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., p-ERK, p-p38, p-JNK) and total MAPK proteins (as a loading control).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the phosphorylated MAPK bands is normalized to the total MAPK bands to determine the effect of the compound on MAPK activation.[7][8][9]
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
In Vivo Therapeutic Effects of 4-O-Demethylisokadsurenin D: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comprehensive review of publicly available scientific literature and databases has revealed no specific in vivo validation studies for the therapeutic effects of 4-O-Demethylisokadsurenin D. While this lignan (B3055560) has been isolated from natural sources, its biological activity and potential therapeutic applications in living organisms have not yet been reported.
Consequently, a direct comparison with alternative therapies, supported by experimental data, cannot be provided at this time. The following sections outline the type of information that would be necessary for such a guide and are presented to aid future research in this area.
Comparative Analysis of Therapeutic Efficacy
In the absence of data for this compound, a comparative table for a hypothetical anti-inflammatory compound ("Compound X") is presented below to illustrate the required data structure.
| Compound | Animal Model | Dosage | Key Efficacy Endpoint | Result | Alternative Compound | Alternative's Result |
| Compound X | LPS-induced acute lung injury in mice | 10 mg/kg | Reduction in lung edema | 45% reduction | Dexamethasone (1 mg/kg) | 60% reduction |
| Compound X | Collagen-induced arthritis in rats | 20 mg/kg daily | Arthritis score reduction | 30% reduction | Methotrexate (2 mg/kg weekly) | 50% reduction |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below is a sample experimental protocol that would be relevant for assessing the in vivo therapeutic effects of a compound like this compound in a model of neuroinflammation.
Induction of Neuroinflammation and Compound Administration
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Neuroinflammation: Mice are intraperitoneally injected with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a dose of 1 mg/kg to induce systemic inflammation and subsequent neuroinflammation.
-
Compound Administration: this compound (hypothetical doses of 5, 10, and 20 mg/kg) or a vehicle control (e.g., 0.5% carboxymethylcellulose) is administered orally one hour prior to LPS injection.
-
Tissue Collection: 24 hours post-LPS injection, mice are euthanized, and brain tissues are collected for further analysis.
Measurement of Inflammatory Markers
-
ELISA for Cytokines: Brain homogenates are prepared, and the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot for Signaling Proteins: Protein extracts from brain tissue are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against key signaling proteins (e.g., phosphorylated NF-κB p65, IκBα) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the compound's mechanism of action and the research methodology.
Caption: A generalized workflow for the in vivo validation of a therapeutic compound.
Caption: A potential mechanism of action via inhibition of the NF-κB signaling pathway.
Unraveling the Therapeutic Potential of 4-O-Demethylisokadsurenin D: A Comparative Analysis Against Established Pathway Inhibitors Is Not Yet Possible
A comprehensive review of available scientific literature reveals a significant knowledge gap regarding the biological activity and specific signaling pathway inhibition of 4-O-Demethylisokadsurenin D. This lignan, isolated from plants of the Piper and Magnolia genera, remains largely uncharacterized in terms of its mechanism of action, preventing a direct comparative analysis with known therapeutic inhibitors.
Currently, information on this compound is primarily limited to its chemical properties and sources. There is a notable absence of published experimental data detailing its effects on specific cellular signaling pathways, such as the well-established JAK-STAT, MAPK, or PI3K/Akt pathways, which are common targets for modern therapeutics.
In contrast, a wealth of information exists for numerous known inhibitors targeting these critical pathways. These inhibitors have undergone extensive preclinical and clinical evaluation, providing a robust dataset on their efficacy, selectivity, and mechanisms of action.
The JAK-STAT Pathway: A Case Study in Established Inhibition
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a pivotal signaling cascade involved in immunity, cell growth, and differentiation. Its dysregulation is implicated in various diseases, including cancers and autoimmune disorders. Consequently, it has been a successful target for drug development.
Known inhibitors of the JAK-STAT pathway can be broadly categorized based on their specificity for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). For instance, drugs like Ruxolitinib and Tofacitinib have well-documented inhibitory profiles and are approved for treating conditions such as myelofibrosis and rheumatoid arthritis.
A hypothetical comparison, were data available for this compound, would involve evaluating its performance against these established inhibitors across several key metrics.
Hypothetical Comparison Points:
| Parameter | This compound | Known JAK-STAT Inhibitor (e.g., Ruxolitinib) |
| Target Pathway | Unknown | JAK-STAT Pathway |
| Mechanism of Action | Not elucidated | Competitive inhibitor of JAK1/JAK2 ATP binding site |
| IC50 (JAK1) | Data not available | ~3.3 nM |
| IC50 (JAK2) | Data not available | ~2.8 nM |
| Cellular Potency | Data not available | Potent inhibition of cytokine-induced STAT3 phosphorylation |
| In Vivo Efficacy | Data not available | Demonstrated efficacy in various animal models and human clinical trials |
Experimental Protocols for Pathway Inhibition Analysis
To ascertain the inhibitory potential of a novel compound like this compound, a series of established experimental protocols would need to be employed.
Kinase Inhibition Assays:
-
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of specific pathway proteins (e.g., JAK1, JAK2).
-
Methodology: In vitro kinase assays are typically performed using purified recombinant enzymes and a specific substrate. The assay measures the phosphorylation of the substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated.
Cellular Assays:
-
Objective: To assess the compound's ability to inhibit the signaling pathway within a cellular context.
-
Methodology: A relevant cell line is stimulated to activate the pathway of interest (e.g., with a cytokine like IL-6 for the JAK-STAT pathway). The cells are treated with the compound, and the phosphorylation status of key downstream proteins (e.g., STAT3) is measured using techniques like Western blotting or ELISA.
In Vivo Efficacy Studies:
-
Objective: To evaluate the therapeutic potential of the compound in a living organism.
-
Methodology: Disease-specific animal models are utilized. The compound is administered to the animals, and its effect on disease progression and relevant biomarkers is monitored.
Visualizing Signaling Pathways
Understanding the points of inhibition within a signaling cascade is crucial. Diagrams generated using tools like Graphviz can effectively illustrate these complex interactions.
Figure 1. Hypothetical points of inhibition within a generic signaling pathway. Known inhibitors often target specific kinases like JAK. The potential target of this compound remains unknown.
Future Directions
To enable a meaningful comparison of this compound with known inhibitors, future research must focus on elucidating its biological activity. This would involve a systematic screening against a panel of kinases and signaling pathways to identify its primary molecular target(s). Subsequent cellular and in vivo studies would then be necessary to validate these findings and establish a comprehensive pharmacological profile. Until such data becomes available, any comparison remains speculative. Researchers and drug development professionals are encouraged to undertake these foundational studies to unlock the potential of this natural compound.
Spectroscopic data comparison of 4-O-Demethylisokadsurenin D isomers
A detailed guide for researchers, scientists, and drug development professionals on the comparative spectroscopic analysis of 4-O-demethylated neolignan isomers. This guide utilizes representative data from closely related kadsurenin derivatives to illustrate the analytical workflow, in light of the limited publicly available data for 4-O-Demethylisokadsurenin D.
Due to the scarcity of published spectroscopic data for this compound and its isomers, this guide presents a comparative analysis of two closely related and well-characterized neolignans isolated from Kadsura species: Kadsurin A and (-)-Isolariciresinol 2a-O-beta-D-glucopyranoside . While not direct isomers of the target compound, their structural similarities and the availability of their spectroscopic data provide a valuable framework for understanding the characterization of this class of molecules. This guide summarizes their key spectroscopic features in structured tables, details the experimental protocols for their analysis, and provides a visual workflow for their isolation and identification.
Comparative Spectroscopic Data
The structural elucidation of neolignans relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides additional information about functional groups present in the molecules.
Kadsurin A
Kadsurin A is a neolignan that has been isolated from Piper kadsura. Its spectroscopic data provides a reference for a complex neolignan structure.
| Spectroscopic Data for Kadsurin A | |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 5.6–5.53 (1H, m, H-8), 5.5 (1H, s, H-3), 5.48 (1H, s, H-6), 5.07 (1H, dd, J = 1.5, 5.5 Hz, H-9a), 5.05 (1H, dd, J = 1.5, 12.0 Hz, H-9b), 3.78 (3H, s, OCH₃-2), 3.66 (3H, s, OCH₃-5), 2.61 (2H, dd, J = 1.5, 6.5 Hz, H-7)[1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 182.3 (C-4), 174.9 (C-2), 150.5 (C-5), 131.3 (C-8), 119.9 (C-9), 114.7 (C-6), 112.5 (C-3), 88.2 (C-1), 59.3 (OCH₃-2), 56.4 (OCH₃-5), 39.9 (C-7)[1] |
| Mass Spectrometry (FAB-MS) | m/z 211 [M + H]⁺[1] |
| Infrared (IR) (KBr) | ν (cm⁻¹): 3390, 2947, 1662, 1606, 1455, 1215, 1181, 1023, 673[1] |
(-)-Isolariciresinol 2a-O-beta-D-glucopyranoside
This glycosylated neolignan, isolated from Glochidion rubrum, offers a comparative example with a different substitution pattern, showcasing how glycosylation affects the spectroscopic signatures.
| Spectroscopic Data for (-)-Isolariciresinol 2a-O-beta-D-glucopyranoside | |
| ¹H NMR (CD₃OD) | δ (ppm): Aromatic Protons: 6.55-6.85; Glucosyl Protons: 4.25 (d, J=7.8 Hz, H-1''), 3.20-3.80 (m)[2] |
| ¹³C NMR (CD₃OD) | δ (ppm): Aromatic Carbons: 113-148; Anomeric Carbon (C-1''): 104.5; Other Glucosyl Carbons: 62.7, 71.5, 75.0, 78.0, 78.1[2] |
| Mass Spectrometry | Data not readily available in the provided search results. |
| Infrared (IR) | Data not readily available in the provided search results. |
Experimental Protocols
The isolation and characterization of neolignans from natural sources typically involve a series of chromatographic and spectroscopic techniques.
General Isolation Procedure
-
Extraction: The dried and powdered plant material (e.g., stems, roots) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.[3]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to yield different fractions.[1]
-
Chromatographic Separation: The active fractions are subjected to a series of column chromatography steps. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with gradient solvent systems to isolate the compounds of interest.[3]
-
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 400 MHz or higher for protons.[4] Deuterated solvents such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD) are used to dissolve the samples. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).[5] Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals and to establish connectivity within the molecule.[6][7]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is used to determine the exact molecular weight and elemental composition of the isolated compounds.[4]
-
Infrared Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets to identify the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.[1]
Visualization of the Analytical Workflow
The following diagram illustrates a generalized workflow for the isolation and spectroscopic characterization of neolignans from a plant source.
Caption: Generalized workflow for the isolation and structural elucidation of neolignans.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignan and neolignan glucosides, and tachioside 2'-O-4''-O-methylgallate from the leaves of Glochidion rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Chemical Constituents of Kadsura Coccinea (Lem.) A. C. Smith - Master's thesis - Dissertation [dissertationtopic.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
- 6. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignan and neolignan derivatives from Magnolia denudata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-O-Demethylisokadsurenin D: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a robust safety culture. This document provides essential, immediate safety and logistical information for the proper disposal of 4-O-Demethylisokadsurenin D, a bioactive lignan (B3055560) isolated from Piper kadsura. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, assuming potential hazards, is paramount.
Core Principles of Chemical Waste Management
The overriding principle for managing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting waste streams, both hazardous and non-hazardous. The "cradle to grave" concept in hazardous waste management means that the generator of the waste is responsible for it from generation to final disposal.[1] Therefore, minimizing waste generation is the preferred first step.[2]
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect before use and use proper removal technique.[4] |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dusts or aerosols.[4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound and its associated waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and compatible liquid waste container (e.g., a carboy for organic solvents if applicable).
-
Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[1]
-
The label should include:
-
The full chemical name: "this compound"
-
The concentration (if in solution).
-
The date of accumulation start.
-
The name of the principal investigator or laboratory contact.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.[5]
-
Do not store waste for an extended period. Follow your institution's guidelines for waste pickup schedules.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste being disposed of.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship for Waste Segregation
Caption: Decision diagram for segregating this compound waste.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Spill: In case of a small spill, carefully sweep up the solid material or absorb the liquid with an inert material and place it in a sealed container for disposal. Avoid generating dust.[5] For larger spills, evacuate the area and contact your institution's EHS office.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements in your location.
References
Essential Safety and Operational Guide for Handling 4-O-Demethylisokadsurenin D
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 4-O-Demethylisokadsurenin D. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are oral ingestion, skin contact, and inhalation. It is crucial to understand the potential hazards before commencing any work.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin irritation | Category 2 | H315: Causes skin irritation. |
| Eye irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation. |
GHS Label Elements:
| Pictogram | Signal Word |
| GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn at all times when handling this compound.
| Body Part | Recommended PPE | Specification |
| Eyes/Face | Safety glasses with side-shields, face shield | Must comply with EN166 or other appropriate standards. Goggles are recommended for splash protection. |
| Skin | Protective gloves, lab coat, long-sleeved clothing | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use.[1] |
| Respiratory | Respirator with appropriate filter | Use a NIOSH-approved respirator with a P2 filter for dust. Ensure proper fit and maintenance. |
| Footwear | Closed-toe shoes | Shoes should be made of a non-absorbent material.[2] |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and the safety of the laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid breathing dust.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands and skin thoroughly after handling.
-
Immediately change contaminated clothing.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store locked up.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate action is necessary.
Accidental Release:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Cover drains to prevent entry into the sewer system.
-
Cleanup: Take up the material dry, avoiding dust generation. Collect the spilled material in a suitable, closed container for disposal.[1]
-
Decontaminate: Clean the affected area thoroughly.
First Aid:
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Disposal Plan
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.
-
Waste Compound: Dispose of the contents at an approved waste disposal plant.
-
Contaminated Packaging: Dispose of the container at an approved waste disposal plant.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical workflow for handling and disposing of this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling of this compound.
Caption: Accidental Spill Response Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
